6-(1-Bromoethyl)-4,4-dimethylchroman
Description
Structure
3D Structure
Properties
CAS No. |
88579-21-9 |
|---|---|
Molecular Formula |
C13H17BrO |
Molecular Weight |
269.18 g/mol |
IUPAC Name |
6-(1-bromoethyl)-4,4-dimethyl-2,3-dihydrochromene |
InChI |
InChI=1S/C13H17BrO/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
LNRBXIPTGYCCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCC2(C)C)Br |
Origin of Product |
United States |
Foundational & Exploratory
"physical and chemical properties of 6-(1-Bromoethyl)-4,4-dimethylchroman"
Technical Whitepaper: Characterization and Reactivity of 6-(1-Bromoethyl)-4,4-dimethylchroman
Part 1: Executive Summary
6-(1-Bromoethyl)-4,4-dimethylchroman is a specialized benzylic electrophile and a critical heterocyclic building block in the synthesis of third-generation retinoids (rexinoids) and agrochemicals. Distinguished by its 4,4-dimethylchroman core—a lipophilic, oxidation-resistant scaffold that mimics the terpene structures found in natural products—this compound serves as a pivotal intermediate for introducing the chroman moiety into larger bioactive molecules.
Its primary utility lies in the 1-bromoethyl functionality at the C6 position. This "benzylic switch" enables high-yielding nucleophilic substitutions and metal-catalyzed cross-couplings, making it an essential synthon for developing Retinoid X Receptor (RXR) agonists and specific herbicidal agents. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile for researchers in medicinal and process chemistry.
Part 2: Molecular Architecture & Identification
The molecule features a fused bicyclic system where a benzene ring is annealed to a dihydropyran ring. The gem-dimethyl substitution at the C4 position blocks metabolic oxidation and conformationally locks the ring, enhancing the stability of the pharmacophore in biological systems.
| Attribute | Technical Detail |
| Chemical Name | 6-(1-Bromoethyl)-4,4-dimethylchroman |
| IUPAC Name | 6-(1-Bromoethyl)-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran |
| Molecular Formula | C₁₃H₁₇BrO |
| Molecular Weight | 269.18 g/mol |
| Core Scaffold | 4,4-Dimethylchroman (Benzopyran) |
| Key Functionality | Secondary Benzylic Bromide (Electrophile) |
| Chirality | Contains one chiral center at the ethyl side chain (C1').[1] Typically synthesized as a racemate unless asymmetric reduction is employed. |
Part 3: Physical Property Profile
Note: As a specialized intermediate, specific experimental values may vary by purity and isomeric composition. Data below represents consensus values for this class of benzylic bromides.
| Property | Value / Description | Implication for Handling |
| Physical State | Viscous oil or low-melting solid | May require gentle warming for transfer; tends to crystallize upon standing at -20°C. |
| Color | Colorless to pale yellow | Darkens upon oxidation or hydrolysis (release of HBr). |
| Boiling Point | ~135–140 °C (at 0.5 mmHg) | High boiling point; purification via high-vacuum distillation or column chromatography is preferred. |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Fully compatible with standard organic synthesis solvents. Insoluble in water. |
| Stability | Moisture Sensitive | The benzylic bromide is prone to hydrolysis. Store under inert atmosphere (Argon/N₂) at <4°C. |
| Lipophilicity (LogP) | ~4.2 (Predicted) | Highly lipophilic; readily crosses cell membranes, aiding in bioavailability of derivatives. |
Part 4: Synthetic Pathways & Manufacturing
The synthesis of 6-(1-Bromoethyl)-4,4-dimethylchroman is typically achieved via a three-step sequence starting from the commercially available or easily accessible 4,4-dimethylchroman .
Step-by-Step Protocol
-
Friedel-Crafts Acylation :
-
Reagents : 4,4-Dimethylchroman, Acetyl Chloride, Aluminum Chloride (
). -
Conditions : DCM or
, 0°C to RT. -
Mechanism : Electrophilic aromatic substitution occurs exclusively at the C6 position (para to the ether oxygen), yielding 6-acetyl-4,4-dimethylchroman .
-
Critical Control Point: Control temperature to prevent dealkylation or ring opening.
-
-
Carbonyl Reduction :
-
Reagents : Sodium Borohydride (
), Methanol/THF. -
Conditions : 0°C, 2 hours.
-
Product : 6-(1-Hydroxyethyl)-4,4-dimethylchroman (Secondary alcohol).
-
Note: This step creates the chiral center. Enantioselective reduction (e.g., Corey-Bakshi-Shibata) can be used here if a single enantiomer is required.
-
-
Bromination (Conversion to Alkyl Halide) :
-
Reagents : Phosphorus Tribromide (
) or /Acetic Acid. -
Conditions :
or DCM, 0°C, anhydrous conditions. -
Mechanism :
(with inversion) or (racemization), depending on conditions. typically favors inversion but the benzylic carbocation character often leads to racemization. -
Purification : Rapid filtration through a silica plug (neutralized) to remove acid traces.
-
Synthesis Workflow Visualization
Caption: Linear synthetic route from the chroman core to the reactive benzylic bromide intermediate.
Part 5: Chemical Reactivity & Mechanistic Insight
The 1-bromoethyl group acts as a "soft" electrophile, making the compound highly versatile for C-C, C-N, and C-S bond formation.
Nucleophilic Substitution ( / )
The secondary benzylic position stabilizes the carbocation intermediate, facilitating
-
Reaction with Imidazoles/Triazoles : Used to synthesize antifungal agents or retinoic acid metabolism blocking agents (RAMBAs).
-
Reaction with Thiols : Forms thioethers, common in modifying lipophilicity.
Elimination to Styrene Derivatives
Treatment with strong bases (e.g.,
-
Application : The vinyl derivative is a substrate for Heck coupling or polymerization.
Metal-Mediated Coupling
-
Grignard Formation : The bromide can be converted to the corresponding Grignard reagent (
) for nucleophilic addition to carbonyls. -
Negishi/Suzuki Coupling : Can serve as the electrophile in Pd-catalyzed cross-couplings to attach biaryl systems.
Reactivity Network Visualization
Caption: Divergent reactivity profile demonstrating the compound's utility as a pivotal synthon.[2]
Part 6: Safety & Handling Protocols
As a benzylic bromide, this compound poses specific safety risks that must be mitigated in a laboratory setting.
-
Lachrymator Potential : Benzylic bromides are potent eye irritants (lachrymators).
-
Protocol: Always handle in a functioning fume hood. Wear chemical splash goggles and a face shield if working with large quantities.
-
-
Hydrolysis Risk : Reacts with moisture to release Hydrogen Bromide (HBr) gas, which is corrosive.
-
Storage: Store under Nitrogen/Argon in a tightly sealed container at 2–8°C.
-
-
Skin Contact : Highly irritating and potentially corrosive to skin.
-
PPE: Nitrile gloves (double-gloving recommended) and lab coat.
-
Part 7: References
-
Boehm, M. F., et al. (1994). "Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids." Journal of Medicinal Chemistry, 37(18), 2930-2941.
-
Vuligonda, V., et al. (1999). "Enantioselective Synthesis of Retinoid X Receptor Agonists." Bioorganic & Medicinal Chemistry Letters, 9(5), 743-748.
-
Oklahoma State University . (1985). "The Synthesis and Biological Activity of an Oxa-Retinoic Acid." Thesis Collection. (Describes 4,4-dimethylchroman acylation).
-
BenchChem . "Synthesis of Chroman Derivatives." Technical Guide.
Sources
"6-(1-Bromoethyl)-4,4-dimethylchroman CAS number and molecular structure"
The following technical guide details the structural identity, synthesis, and application of 6-(1-Bromoethyl)-4,4-dimethylchroman , a critical benzylic halide intermediate in the synthesis of third-generation retinoids.
Part 1: Chemical Identity & Structural Analysis
This compound represents a specific alkylating agent within the benzopyran class, characterized by a reactive benzylic bromide "handle" at the 6-position. It is the oxygen-congener of the key intermediate used for Tazarotene synthesis (which utilizes a thiochroman core).
Core Identifiers
| Parameter | Specification |
| Chemical Name | 6-(1-Bromoethyl)-4,4-dimethylchroman |
| IUPAC Name | 6-(1-Bromoethyl)-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran |
| Molecular Formula | C₁₃H₁₇BrO |
| Molecular Weight | 269.18 g/mol |
| CAS Number | Not Widely Indexed (Transient Intermediate)* |
| Precursor CAS | 88579-19-5 (4,4-Dimethylchroman-6-yl methyl ketone) |
| Thio-Analog CAS | 118292-06-1 (Related ethynyl series) or 112110-44-8 (Bromo-aryl) |
Scientist's Note on CAS Registry: The specific CAS for the 1-bromoethyl derivative is rarely listed in public catalogs because benzylic bromides of this type are often thermally unstable and prone to hydrolysis. In industrial workflows, this compound is generated in situ from the stable precursor 4,4-dimethylchroman-6-yl methyl ketone (CAS 88579-19-5) or its corresponding alcohol, and immediately consumed in coupling reactions.
Molecular Structure
The molecule consists of a chroman (3,4-dihydro-2H-1-benzopyran) core.
-
Position 4: Gem-dimethyl substitution (
), which locks the conformation and prevents oxidation at the benzylic position of the pyran ring. -
Position 6: A 1-bromoethyl group (
). This secondary benzylic bromide is highly reactive toward nucleophiles (SN1/SN2) but also prone to elimination (E2) to form the vinyl derivative.
Caption: Structural decomposition of the target molecule highlighting the reactive electrophilic handle.
Part 2: Synthesis & Reaction Protocols
The synthesis of 6-(1-bromoethyl)-4,4-dimethylchroman is typically a three-step linear sequence starting from the commercially available or easily synthesized 4,4-dimethylchroman.
Synthetic Pathway
-
Acetylation: Friedel-Crafts acylation of the chroman core.
-
Reduction: Conversion of the ketone to the secondary alcohol.
-
Bromination: Conversion of the alcohol to the bromide (Finkelstein-like or PBr3).
Caption: Step-by-step synthetic workflow from the chroman core to the target alkyl bromide.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Acetyl-4,4-dimethylchroman (CAS 88579-19-5)[1]
-
Reagents: 4,4-Dimethylchroman (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (1.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4,4-dimethylchroman in anhydrous DCM at 0°C.
-
Add acetyl chloride slowly.
-
Add
portion-wise to control the exotherm. -
Stir at room temperature for 2 hours.
-
Quench with ice water, extract with DCM, and dry over
.
-
-
Outcome: A crystalline solid or viscous oil. This is the stable holding point in the synthesis.
Step 2: Reduction to Alcohol
-
Reagents: 6-Acetyl intermediate (1.0 eq), Sodium Borohydride (
, 0.5 eq), Methanol. -
Procedure:
-
Dissolve the ketone in methanol.
-
Add
slowly at 0°C (gas evolution occurs). -
Stir for 1 hour until TLC shows disappearance of ketone.
-
Concentrate, add water, and extract with Ethyl Acetate.
-
-
Critical Note: The resulting alcohol (1-(4,4-dimethylchroman-6-yl)ethanol) is prone to dehydration if heated with strong acid.
Step 3: Bromination to Target
-
Reagents: Alcohol intermediate (1.0 eq), Phosphorus Tribromide (
, 0.4 eq) OR HBr (48% aq). -
Procedure (PBr3 Method - Preferred for purity):
-
Dissolve the alcohol in anhydrous diethyl ether or DCM at -10°C.
-
Add
dropwise. -
Stir at 0°C for 30-60 minutes.
-
Do not heat. Benzylic bromides can eliminate to form the styrene derivative (vinyl chroman).
-
Quench with cold
solution. -
Usage: Use the organic layer immediately for the next coupling step (e.g., alkylation of a nicotinate ester) without extensive purification.
-
Part 3: Applications in Drug Development[2]
This molecule is a "Retinoid Building Block." It is structurally analogous to the intermediates used for Tazarotene (a thiochroman) and Bexarotene (a tetralin).
Retinoid Structure-Activity Relationship (SAR)
The 4,4-dimethylchroman core mimics the lipophilic "tail" of natural retinoic acid.
-
Oxygen vs. Sulfur: Replacing the sulfur in Tazarotene with oxygen (using this chroman intermediate) typically alters the receptor binding profile (RAR-beta/gamma selectivity) and metabolic stability.
-
Linker Chemistry: The 1-bromoethyl group allows for the introduction of an ethyl linker, often creating a chiral center.
Coupling Logic
The bromide is typically reacted with a nucleophile such as Ethyl 6-hydroxynicotinate or Ethyl 6-mercaptonicotinate to form the final retinoid structure.
| Reaction Type | Nucleophile | Product Class |
| O-Alkylation | Phenols / Hydroxy-heterocycles | Ether-linked Retinoids |
| S-Alkylation | Thiols | Thioether-linked Retinoids |
| C-Alkylation | Malonates / Enolates | Carbon-linked Retinoids |
References
-
Fisher Scientific. Chemical Structure Search: Chroman Derivatives. Retrieved from
-
LookChem. Product Information: 4,4-Dimethylchroman-6-yl Methyl Ketone (CAS 88579-19-5).[1] Retrieved from
-
Sigma-Aldrich. Product Specification: 6-Bromo-4,4-dimethylthiochroman (Thio-analog Reference). Retrieved from
-
Molaid. Chemical Property Data: Ethyl 2-acetyl-4-(4,4-dimethylchroman-6-yl)-4-oxobutanoate. Retrieved from
-
BenchChem. Synthesis Guide: Quinoline and Chroman Derivatives. Retrieved from
Sources
Technical Guide: The Pharmacophore Potential of Substituted Chroman Derivatives
Executive Summary
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike their oxidized counterparts (chromones and coumarins), substituted chromans possess a saturated C2-C3 bond, imparting unique stereochemical flexibility and lipophilicity profiles essential for membrane permeability.
This guide analyzes the structure-activity relationships (SAR), therapeutic mechanisms, and synthetic protocols for chroman derivatives, focusing on their application in neuroprotection , anticancer therapeutics , and cardiovascular modulation .
The Chroman Scaffold: Chemical Architecture
The chroman core consists of a benzene ring fused to a six-membered oxygen-containing heterocyclic ring. Its biological versatility stems from its ability to orient substituents in specific 3D conformations, mimicking endogenous ligands.
Structural Distinction[1][2]
-
Chroman: Saturated C2-C3 bond (e.g.,
-Tocopherol/Vitamin E). -
Chromene: Double bond at C3-C4.
-
Chromone: Ketone at C4 with C2-C3 double bond.
-
Coumarin: Ketone at C2.
Note: This guide focuses strictly on the chroman and dihydro-chromene architectures.
Structure-Activity Relationship (SAR) Landscape
The biological activity of chroman derivatives is dictated by substitution patterns at four critical vectors: the chiral center (C2), the linker region (C3/C4), and the aromatic ring (C6/C7).
SAR Visualization
The following diagram maps specific substituents to their biological outcomes.
Figure 1: SAR Map of the Chroman Scaffold highlighting critical substitution vectors for distinct therapeutic classes.
Key SAR Insights
| Position | Substituent Type | Biological Effect | Mechanism |
| C2 | gem-dimethyl | Antihypertensive | Essential for KATP channel affinity (e.g., Cromakalim). |
| C2 | Long alkyl chain | Neuroprotective | Increases lipophilicity for BBB penetration (e.g., Tocopherols). |
| C3 | Benzylidene | Anticancer | Interacts with tubulin colchicine-binding site. |
| C4 | Hydroxyl/Amide | Vasorelaxant | H-bond donor/acceptor critical for receptor locking. |
| C6 | Hydroxyl (-OH) | Antioxidant | Phenolic hydrogen donation stabilizes free radicals. |
| C6/C7 | Methoxy (-OMe) | Cytotoxic | Enhances metabolic stability and steric fit in enzyme pockets. |
Therapeutic Profiles & Mechanisms[3]
Neuroprotection (The "Vitamin E" Paradigm)
Substituted chromans, particularly 6-hydroxychromans, act as potent lipophilic antioxidants.
-
Mechanism: They donate a phenolic hydrogen atom to peroxyl radicals (ROO•), converting them to stable hydroperoxides. The resulting chromanoxyl radical is resonance-stabilized by the aromatic ring.
-
Advanced Pathway: Recent derivatives (e.g., LM-031) activate the TRKB-CREB-BDNF pathway, promoting neuronal survival and plasticity in Alzheimer's models.
Antihypertensive Activity (KATP Channel Openers)
Derivatives like Cromakalim utilize the 2,2-dimethylchroman core.[1]
-
Mechanism: They bind to the SUR2B subunit of ATP-sensitive potassium channels in vascular smooth muscle. This causes K+ efflux, membrane hyperpolarization, and subsequent relaxation of the muscle tone (vasodilation).
Anticancer Activity
Synthetic 3-benzylidene-4-chromanones exhibit cytotoxicity against MCF-7 (breast) and HepG2 (liver) lines.
-
Mechanism:
-
Tubulin Polymerization Inhibition: Binding to the colchicine site, preventing spindle formation.
-
SIRT2 Inhibition: Large electron-withdrawing groups at C6/C8 enhance selectivity for Sirtuin-2, a deacetylase involved in cell cycle regulation.
-
Synthetic Strategies
Protocol: Microwave-Assisted Synthesis of Chroman-4-ones
Why this method? Classical Pechmann condensation often requires harsh acids. Microwave-assisted synthesis offers higher yields, shorter reaction times, and cleaner profiles.
Reaction: Condensation of 2'-hydroxyacetophenone with aromatic aldehydes (Kabbe condensation modification).
Step-by-Step Methodology:
-
Reagents: Combine substituted 2'-hydroxyacetophenone (1.0 equiv), aromatic aldehyde (1.1 equiv), and pyrrolidine (0.5 equiv, catalyst) in ethanol.
-
Irradiation: Place in a microwave reactor tube. Set parameters: 160°C, 150 W, 10 bar max pressure .
-
Execution: Irradiate for 10–20 minutes.
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water acidified with 1M HCl (to neutralize pyrrolidine).
-
Isolation: The precipitate is filtered, washed with cold water/ethanol (8:2), and recrystallized from ethanol.
Self-Validation Check:
-
Success Indicator: Appearance of a solid precipitate upon pouring into ice water.
-
Purity Check: TLC (Hexane:Ethyl Acetate 7:3) should show a single spot distinct from the starting aldehyde.
Experimental Validation Protocols
To ensure scientific integrity, the following assays include specific controls and "Expert Tips" to minimize experimental error.
Antioxidant Activity: DPPH Radical Scavenging Assay
Purpose: Quantify the ability of the chroman derivative to donate hydrogen atoms.
Protocol:
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light (DPPH is light-sensitive).
-
Test Samples: Dissolve chroman derivatives in DMSO/Methanol to create a concentration gradient (e.g., 10, 20, 40, 80, 160 µM).
-
Execution:
-
Add 100 µL of test sample to 100 µL of DPPH solution in a 96-well plate.
-
Control (Negative): 100 µL Methanol + 100 µL DPPH.
-
Control (Positive): Ascorbic Acid or Trolox (same concentrations).
-
Blank: 200 µL Methanol.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read Absorbance (Abs) at 517 nm .
Calculation:
Expert Tip: If the chroman derivative is highly lipophilic and precipitates in methanol, use an Ethanol:DMSO (9:1) mixture for both DPPH and sample preparation.
Cytotoxicity: MTT Cell Viability Assay
Purpose: Determine IC50 values against cancer cell lines (e.g., MCF-7).[2]
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -
Treatment: Add chroman derivatives (dissolved in DMSO, final DMSO < 0.1%) at varying concentrations (0.1–100 µM).
-
Critical Control: Vehicle control (0.1% DMSO only) is mandatory to rule out solvent toxicity.
-
-
Incubation: Incubate for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read Absorbance at 570 nm .
Mechanistic Signaling Pathways[6]
The following diagram illustrates the dual-pathway potential of chroman derivatives in neuroprotection (via BDNF) and cancer (via Apoptosis).
Figure 2: Dual Mechanistic Pathway showing TRKB-mediated neuroprotection and Tubulin-mediated cytotoxicity.
References
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. (2012). Available at: [Link]
-
Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway. International Journal of Molecular Sciences. (2022). Available at: [Link]
-
Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs. Drug Development and Industrial Pharmacy. (2021).[3] Available at: [Link]
-
Cromakalim: A Potassium Channel Opener. Wikipedia (Verified Source for General Mechanism). Available at: [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. (2024). Available at: [Link]
Sources
- 1. 4,6-Disubstituted 2,2-dimethylchromans structurally related to the K(ATP) channel opener cromakalim: design, synthesis, and effect on insulin release and vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profiling and Synthesis of 6-(1-Bromoethyl)-4,4-dimethylchroman: A Technical Guide
Executive Summary
The 4,4-dimethylchroman scaffold is a privileged structural motif, frequently utilized as a rigidified lipophilic domain in the design of target-specific retinoids and heteroarotinoids[1]. These compounds are critical in pharmacological studies targeting Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR)[2]. Within this chemical space, 6-(1-Bromoethyl)-4,4-dimethylchroman serves as a highly versatile electrophilic intermediate. The secondary benzylic bromide allows for facile downstream functionalization via nucleophilic substitution or cross-coupling reactions.
This whitepaper provides a comprehensive, self-validating framework for the synthesis and definitive spectroscopic characterization (NMR, IR, MS) of 6-(1-Bromoethyl)-4,4-dimethylchroman, designed for application scientists and drug development professionals requiring rigorous analytical standards.
Structural Anatomy & Chemical Context
The target molecule consists of three distinct domains, each dictating its spectroscopic behavior and chemical reactivity:
-
The Fused Pyran Ring (Chroman Core): The ether oxygen at position 1 acts as a strong
-donor to the aromatic system, significantly shielding the ortho (C8) and para (C6) positions. -
The 4,4-Dimethyl Substitution: The gem-dimethyl group at the benzylic C4 position prevents aromatization and provides a distinct, heavily integrated aliphatic singlet in the ¹H NMR spectrum, serving as an excellent internal reference point.
-
The 6-(1-Bromoethyl) Moiety: The highly electronegative bromine atom deshields the adjacent methine proton, pushing it downfield, while the isotopic signature of bromine provides a definitive fingerprint in mass spectrometry.
Experimental Workflow: Synthesis & Sample Preparation
Synthesizing 6-substituted 4,4-dimethylchromans typically begins with a Friedel-Crafts acylation of the chroman core[2]. To obtain the target bromide, a two-step reduction-halogenation sequence is employed.
Step-by-Step Protocol
Phase 1: Reduction to 6-(1-Hydroxyethyl)-4,4-dimethylchroman
-
Reaction: Dissolve 10.0 mmol of 4,4-dimethylchroman-6-yl methyl ketone in 25 mL of absolute ethanol. Cool to 0 °C. Slowly add sodium borohydride (NaBH₄, 15.0 mmol) in portions.
-
Causality: NaBH₄ is selected over stronger reducing agents (like LiAlH₄) because it selectively reduces the ketone without risking ether cleavage or requiring rigorously anhydrous conditions.
-
Validation Checkpoint 1: Stir for 2 hours. Analyze via FT-IR. The reaction is complete when the strong carbonyl stretch (~1670 cm⁻¹) entirely disappears and is replaced by a broad O-H stretch (~3300 cm⁻¹).
-
Workup: Quench with saturated NH₄Cl, extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate.
Phase 2: Halogenation to Target Bromide
-
Reaction: Dissolve the crude alcohol in 30 mL of anhydrous DCM under argon at 0 °C. Dropwise, add phosphorus tribromide (PBr₃, 4.0 mmol).
-
Causality: PBr₃ is utilized instead of HBr to prevent potential acid-catalyzed ring-opening of the chroman ether. The reaction proceeds via a phosphite intermediate, ensuring clean conversion to the secondary bromide.
-
Validation Checkpoint 2: Quench with ice water after 3 hours. In the crude ¹H NMR, the methine proton must shift from ~4.8 ppm (alcohol) to ~5.2 ppm (bromide). The O-H stretch in IR must be absent.
-
Purification: Extract with DCM, neutralize with NaHCO₃, dry, and purify via flash chromatography (100% hexanes) to yield the pure bromide.
Caption: Synthetic workflow for 6-(1-Bromoethyl)-4,4-dimethylchroman.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 6-(1-Bromoethyl)-4,4-dimethylchroman are highly diagnostic due to the rigid chroman system and the 1,2,4-trisubstituted aromatic ring.
-
Aliphatic Region (Chroman Core): The C4 gem-dimethyl protons appear as a sharp 6H singlet at ~1.33 ppm. Because C4 lacks protons, the C3 and C2 methylene groups couple exclusively with each other, producing two distinct triplets at ~1.85 ppm and ~4.18 ppm, respectively. The pronounced downfield shift of the C2 protons is driven by the adjacent ether oxygen.
-
1-Bromoethyl Group: The methine proton (CH) is adjacent to both an aromatic ring and a bromine atom, resulting in a strong deshielding effect that pushes it to ~5.20 ppm. It appears as a quartet due to coupling with the adjacent methyl group, which conversely appears as a doublet at ~2.02 ppm.
-
Aromatic Region: The ether oxygen donates electron density via resonance, shielding the ortho C8 proton, which appears as a doublet at ~6.75 ppm (
Hz). The C7 proton is a doublet of doublets (~7.18 ppm) due to ortho coupling with C8 and meta coupling with C5. The C5 proton, trapped between the alkyl substituent and the C4 aliphatic center, appears as a fine doublet (~7.35 ppm, Hz).
Mass Spectrometry (MS)
Electron Ionization (EI-MS) at 70 eV provides a self-validating isotopic fingerprint. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. Consequently, the molecular ion
The primary fragmentation pathway is driven by the extreme stability of the resulting cation. Homolytic cleavage of the weak C-Br bond expels a bromine radical, generating a secondary benzylic carbocation
Caption: Primary EI-MS fragmentation pathway for 6-(1-Bromoethyl)-4,4-dimethylchroman.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) IR spectroscopy is utilized primarily to verify the integrity of the chroman ether and the absence of precursor functional groups. The C-O-C asymmetric and symmetric stretching vibrations of the pyran ring are highly prominent between 1220 and 1260 cm⁻¹. The C-Br stretch, while sometimes obscured in the fingerprint region, can be identified around 610 cm⁻¹.
Quantitative Data Summaries
Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
| Position | ¹H Chemical Shift (ppm) | Multiplicity ( | Integration | ¹³C Chemical Shift (ppm) |
| C2 | 4.18 | t (5.5) | 2H | 63.0 |
| C3 | 1.85 | t (5.5) | 2H | 37.5 |
| C4 | - | - | - | 32.0 |
| 4,4-diCH₃ | 1.33 | s | 6H | 30.5 |
| C5 | 7.35 | d (2.2) | 1H | 125.5 |
| C6 | - | - | - | 134.5 |
| C7 | 7.18 | dd (8.4, 2.2) | 1H | 126.5 |
| C8 | 6.75 | d (8.4) | 1H | 117.0 |
| C4a | - | - | - | 132.0 |
| C8a | - | - | - | 153.5 |
| CH(Br) | 5.20 | q (6.8) | 1H | 46.0 |
| CH₃(ethyl) | 2.02 | d (6.8) | 3H | 26.5 |
Note: Chemical shifts are empirical approximations based on the additive effects of the chroman core and benzylic bromide substituents.
Table 2: Key IR and MS Data Summary
| Spectroscopic Method | Key Signal / Peak | Assignment / Structural Implication |
| IR (ATR) | 2960, 2925 cm⁻¹ | C-H stretching (aliphatic gem-dimethyl and ethyl groups) |
| IR (ATR) | 1260, 1220 cm⁻¹ | C-O-C asymmetric/symmetric stretching (chroman ether core) |
| IR (ATR) | 610 cm⁻¹ | C-Br stretching |
| MS (EI, 70 eV) | m/z 268, 270 (1:1) | Molecular Ion |
| MS (EI, 70 eV) | m/z 189 (Base Peak) | |
| MS (EI, 70 eV) | m/z 174 |
References
-
Title: Synthesis and characterization of selected heteroarotinoids. Pharmacological activity as assessed in vitamin A deficient hamster tracheal organ cultures. Source: Journal of Medicinal Chemistry / PubMed URL: [1]
-
Title: US7655699B1 - Compounds having selective activity for retinoid X receptors, and means for modulation of processes mediated by retinoid X receptors. Source: Google Patents URL: [2]
-
Title: Aromatic retinoic acid analogues. Synthesis and pharmacological activity. Source: R Discovery URL: [3]
Sources
- 1. Synthesis and characterization of selected heteroarotinoids. Pharmacological activity as assessed in vitamin A deficient hamster tracheal organ cultures. Single-crystal X-ray diffraction analysis of 4,4-dimethylthiochroman-6-yl methyl ketone 1,1-dioxide and ethyl (E)-p-[2-(4,4-dimethylthiochroman-6-yl)propenyl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7655699B1 - Compounds having selective activity for retinoid X receptors, and means for modulation of processes mediated by retinoid X receptors - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
Technical Guide: Literature Review of 4,4-Dimethylchroman Synthesis and Reactions
Executive Summary
The 4,4-dimethylchroman scaffold represents a critical structural motif in medicinal chemistry, distinct from its more common isomer, 2,2-dimethylchroman. While the 2,2-isomer is ubiquitous in natural products (e.g., precocenes), the 4,4-dimethylchroman core is a synthetic pharmacophore prized for its metabolic stability and specific geometric constraints. It serves as a bioisostere for retinoids (heteroarotinoids) and has demonstrated significant potential in oncology as a selective modulator of nuclear receptors and ornithine decarboxylase (ODC) activity.
This guide synthesizes the primary literature regarding the construction and functionalization of the 4,4-dimethylchroman ring system. Unlike standard acid-catalyzed condensations that favor 2,2-substitution, the synthesis of the 4,4-isomer requires precise electrophilic control to install the gem-dimethyl group at the benzylic position.
Structural Significance & Applications[1][2]
The 4,4- vs. 2,2-Dimethylchroman Distinction
Confusion often arises between these two isomers. The distinction is non-trivial regarding both synthesis and biological activity.
| Feature | 2,2-Dimethylchroman | 4,4-Dimethylchroman |
| Structure | Gem-dimethyl at C2 (adjacent to Oxygen).[1] | Gem-dimethyl at C4 (Benzylic position). |
| Origin | Common in nature (Precocenes, Cannabinoids). | Primarily synthetic; Retinoid mimics. |
| Synthetic Access | Facile: Phenol + Prenyl alcohol (Acid cat.). | Challenging: Requires C-alkylation at benzylic site. |
| Key Property | Labile to ring opening; metabolic hot-spot at C4. | Metabolically blocked at C4; rigid hydrophobic bulk. |
Therapeutic Relevance[4][5][6]
-
Retinoid Mimics (Heteroarotinoids): The 4,4-dimethylchroman core mimics the cyclohexenyl ring of retinoic acid. Derivatives such as (E)-p-[2-(4,4-dimethylchroman-6-yl)propenyl]benzoic acid exhibit high affinity for Retinoic Acid Receptors (RARs) with reduced systemic toxicity compared to natural retinoids.
-
Anticancer Agents: Compounds like SHetA2 analogs utilize the 4,4-dimethylthiochroman/chroman core to inhibit cell growth in ovarian and kidney cancer lines by disrupting mitochondrial function and inhibiting angiogenesis.
Synthetic Strategies: The Core Protocols
The synthesis of 4,4-dimethylchroman is governed by the need to establish a quaternary carbon at the benzylic position. Standard Friedel-Crafts alkylation with prenyl halides typically yields the 2,2-isomer via O-alkylation and Claisen rearrangement. Accessing the 4,4-isomer requires a strategy that enforces direct C-alkylation followed by cyclization.
Protocol A: The Phosphate Ester Route (Gold Standard)
This method, detailed in patent literature (e.g., EP0435681) and heteroarotinoid research, utilizes a phosphate leaving group to direct the cyclization.
-
Mechanism: The reaction proceeds via a Friedel-Crafts alkylation of phenol with a tertiary carbocation generated from the phosphate precursor, followed by intramolecular cyclization.
-
Reagents: Phenol, Diphenyl-3-methyl-3-buten-1-yl phosphate, Stannic Chloride (
).[2]
Detailed Experimental Protocol
-
Preparation of Catalyst: In a dry, ice-cooled flask, charge Stannic Chloride (
, 1.0 equiv) under an argon atmosphere. -
Phenol Addition: Add Phenol (5.0 equiv) quickly to the catalyst. Stir at 0°C for 30 minutes to form the active Lewis acid-phenol complex.
-
Alkylation: Dropwise add Diphenyl-3-methyl-3-buten-1-yl phosphate (1.0 equiv) (dissolved in a minimal amount of Carbon Disulfide or Dichloromethane if needed).
-
Reaction: Stir the mixture at 0°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Quench with ice-water. Extract with ether.[2] Wash the organic layer with 10% NaOH (to remove excess phenol), water, and brine.
-
Purification: Dry over
, concentrate, and purify via Kugelrohr distillation or flash chromatography (Silica, 2% Ether in Hexane). -
Yield: Typically 60–75%.
Expert Insight: The use of
is critical here. Stronger Lewis acids likecan lead to polymerization of the olefinic precursor or isomerization to the thermodynamically stable 2,2-isomer. The phosphate ester serves as a "soft" alkylating agent that favors the formation of the tertiary carbocation required for the 4,4-substitution pattern.
Protocol B: Intramolecular Heck Cyclization
For highly functionalized derivatives where harsh Lewis acids are not tolerated, a palladium-catalyzed approach is superior.
-
Substrate: 2-iodophenol ether tethered to a 3,3-dimethylallyl group.
-
Conditions:
, Phosphine ligand, Base ( ), DMF, 80°C. -
Outcome: Cyclization occurs via a 6-exo-trig pathway to form the chroman ring. This method allows for the pre-installation of sensitive functional groups on the aromatic ring.
Reactivity Profile
Once the 4,4-dimethylchroman core is synthesized, further elaboration typically occurs on the aromatic ring. The gem-dimethyl group at C4 blocks benzylic oxidation, directing reactivity to the C6 and C8 positions.
Electrophilic Aromatic Substitution (C6 Functionalization)
The C6 position is para to the ethereal oxygen and is the most nucleophilic site.
-
Friedel-Crafts Acylation:
-
Reagents: Acetyl chloride,
, Nitromethane/DCM. -
Product: 6-acetyl-4,4-dimethylchroman .[1]
-
Conditions: 0°C to Room Temperature.
-
Note: This is the gateway reaction for synthesizing retinoid analogs. The acetyl group can be oxidized to a carboxylic acid or converted to a chalcone.
-
Oxidation of the Side Chain
-
Haloform Reaction: The 6-acetyl group is efficiently converted to the 6-carboxylic acid using Sodium Hypochlorite (
) in dioxane/water.-
Application: The resulting acid is a key intermediate for ester libraries or amide coupling in drug discovery.
-
Benzylic Stability
Unlike unsubstituted chromans, which are prone to autoxidation at C4 to form chroman-4-ones, 4,4-dimethylchroman is resistant to oxidation at C4 .[1] This stability is a major advantage in drug design, preventing the formation of potentially toxic quinone-methide metabolites.
Visualizations
Synthesis Mechanism (Phosphate Route)
The following diagram illustrates the mechanistic pathway for the formation of 4,4-dimethylchroman using the Stannic Chloride method.
Caption: Step-wise formation of 4,4-dimethylchroman via SnCl4-mediated alkylation and cyclization.
Functionalization Workflow
This workflow depicts the standard elaboration of the scaffold into bioactive heteroarotinoids.
Caption: Divergent synthesis from the core scaffold to bioactive carboxylic acids and chalcones.
Comparative Analysis: Synthesis Methods
| Parameter | Method A: SnCl4 / Phosphate | Method B: Acid / Isoprenol | Method C: Heck Cyclization |
| Primary Product | 4,4-Dimethylchroman | 2,2-Dimethylchroman (Major) | 4,4-Dimethylchroman |
| Key Reagent | Diphenyl-3-methyl-3-buten-1-yl phosphate | 3-methyl-2-buten-1-ol (Prenyl alcohol) | Aryl iodide + Alkene |
| Mechanism | C-Alkylation (Tertiary Carbocation) | O-Alkylation -> Claisen | Pd-catalyzed 6-exo-trig |
| Yield | 60–75% | Variable (Mixtures) | 70–90% |
| Scalability | High (Gram to Kg) | High | Low (High catalyst cost) |
| Complexity | Moderate | Low | High |
References
-
Chandraratna, R. A. (1991). Chroman esters of phenols and benzoic acids having retinoid-like activity. European Patent Application EP0435681A1. Link
-
Bryant, D. J., et al. (2020).[3] 1,3,3-Trimethylindolin-5-amine and 4-Formylphenyl 4,4-Dimethylchroman-6-carboxylate Thiosemicarbazone (OHet72).[3][4] Synthetic Communications. Link
-
Welsh, W., Cody, V., Suwinska, K., & Verma, A. K. (1991).[5] Synthesis of Novel Heteroarotinoids with Receptor Activation Capabilities and Tgase Activity. Journal of Medicinal Chemistry. Link
-
BenchChem Technical Support. (2025). Synthesis of 6-Bromo-4,4-dimethylchroman. Link
-
Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans. Link
Sources
- 1. KR20220069003A - Heterocyclic monoacylglycerol lipase (MAGL) inhibitors - Google Patents [patents.google.com]
- 2. EP0435681A1 - Chroman esters of phenols and benzoic acids having retinoid-like activity - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile & Handling of 6-(1-Bromoethyl)-4,4-dimethylchroman
[1][2][3]
Executive Summary
This technical guide provides a comprehensive solubility and stability analysis of 6-(1-Bromoethyl)-4,4-dimethylchroman .[1][2][3] As a reactive benzylic bromide intermediate, this molecule presents a dual challenge: it requires non-polar to moderately polar organic solvents for dissolution but exhibits high instability in protic media due to rapid solvolysis.
This document is designed for process chemists and researchers optimizing reaction conditions (e.g., nucleophilic substitutions, couplings) or purification workflows.[3] The core directive is to maximize solubility while mitigating the risk of hydrolysis and alcoholysis .
Physicochemical Profile & Structural Analysis[1][2]
To predict solubility behavior accurately, we must deconstruct the molecule into its functional interaction zones.
| Feature | Structural Motif | Physicochemical Impact |
| Core Scaffold | 4,4-Dimethylchroman | Lipophilic Domain: The fused benzene-dihydropyran ring system is highly non-polar.[1][2][3] The gem-dimethyl group at C4 further increases steric bulk and lipophilicity (LogP > 3.5 estimated).[1][3] |
| Reactive Handle | 1-Bromoethyl group (Benzylic Bromide) | Electrophilic/Reactive Domain: This is a secondary benzylic bromide.[1][3] While it contributes to polarizability, its primary attribute is high reactivity toward nucleophiles (including solvent molecules like water or methanol).[3] |
| Ether Linkage | Cyclic Ether (Chroman oxygen) | Lewis Base Site: Provides weak hydrogen bond acceptance, aiding solubility in moderate polarity solvents (e.g., DCM, THF).[3] |
Expert Insight: Unlike simple aryl bromides (e.g., 6-bromochroman), the 1-bromoethyl moiety is susceptible to
Solubility Landscape
The following classification is based on the principle of "like dissolves like," adjusted for the kinetic stability of the benzylic bromide functionality.
Solvent Compatibility Matrix[1][2]
| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Technical Recommendation |
| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent | Low | Primary Choice. Best for reactions and extractions.[2][3] High solubility due to polarizability match. |
| Esters/Ketones | Ethyl Acetate, Acetone, Isopropyl Acetate | Good | Low-Moderate | Secondary Choice. Good for crystallization.[3] Avoid Acetone if strong bases are present (aldol risk).[3] |
| Ethers | THF, 2-MeTHF, Diethyl Ether, MTBE | Good | Low | Excellent Choice. THF is ideal for organometallic couplings (e.g., Grignard formation).[2][3] |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Moderate-Good | Low | Process Choice. Good for heating/refluxing.[2][3] Solubility increases significantly with temperature. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor-Moderate | Low | Anti-Solvent. Useful for precipitating the product from DCM or Toluene solutions.[3] |
| Polar Aprotic | DMF, DMSO, DMAc, NMP | Good | High | Caution. While soluble, these solvents can accelerate |
| Protic Solvents | Methanol, Ethanol, Water, Acetic Acid | Poor (Water) to Good (Alcohols) | CRITICAL | DO NOT USE. Rapid solvolysis occurs, converting the bromide to an ether or alcohol.[3] |
Quantitative Estimates (Predicted)
Based on structural analogues (e.g., (1-bromoethyl)benzene and substituted chromans).[2][3]
Stability & Reactivity Considerations (The "Hidden" Variable)
The solubility of 6-(1-Bromoethyl)-4,4-dimethylchroman cannot be decoupled from its chemical stability.[2][3] The benzylic C-Br bond is weak.[1][3]
The Solvolysis Trap
In the presence of methanol (MeOH), the following degradation pathway is kinetically favored, often occurring within minutes at room temperature:
13This reaction releases HBr, which can autocatalyze further decomposition or ring-opening of the chroman system.[3]
Visualization of Degradation Pathways
The following diagram outlines the decision logic for solvent selection to prevent degradation.
Caption: Decision tree for solvent selection emphasizing the exclusion of protic solvents to prevent solvolysis.
Experimental Protocols
Protocol: Gravimetric Solubility Determination (Inert Atmosphere)
Standard solubility tests in open air are invalid due to moisture absorption and hydrolysis.[3]
Materials:
-
Dry Solvent (DCM, Toluene, THF) - Dried over molecular sieves (3Å).[3]
-
Nitrogen/Argon line.[4]
-
Scintillation vials with septa.
Workflow:
-
Preparation: Weigh 50 mg of 6-(1-Bromoethyl)-4,4-dimethylchroman into a tared vial (Vial A).
-
Solvent Addition: Add the target solvent in 100 µL increments via syringe through the septum.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Visual check for clarity.
-
If clear < 500 µL: Solubility > 100 mg/mL.
-
If insoluble > 5 mL: Solubility < 10 mg/mL.
-
-
Validation (HPLC): Filter the supernatant (0.2 µm PTFE filter) and inject into HPLC (Reverse Phase C18, Acetonitrile/Water gradient) to confirm the peak area matches a standard. Note: Ensure HPLC solvents are pH neutral to prevent on-column hydrolysis.[1][2][3]
Handling & Storage[1][2]
-
Storage Solvent: If storing as a solution, use anhydrous Toluene or DCM .[3] Stabilize with Copper wire or Silver wool if long-term halide stability is a concern (though typically not required for this specific derivative).[1][3]
-
Temperature: Store at -20°C. Benzylic bromides can undergo slow thermal elimination to form the styrene derivative (vinyl chroman).[1][3]
References
"reactivity of the benzylic bromide in 6-(1-Bromoethyl)-4,4-dimethylchroman"
An In-depth Technical Guide to the Reactivity of the Benzylic Bromide in 6-(1-Bromoethyl)-4,4-dimethylchroman
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the secondary benzylic bromide in 6-(1-Bromoethyl)-4,4-dimethylchroman. The unique structural architecture of this molecule, featuring a chiral benzylic center, a chroman ring system with an embedded ether linkage, and significant steric hindrance from gem-dimethyl groups, gives rise to a complex and nuanced reactivity profile. This document dissects the competing nucleophilic substitution (Sₙ1, Sₙ2), elimination (E1, E2), and potential neighboring group participation (NGP) pathways. By examining the electronic and steric factors that govern these mechanisms, this guide offers predictive insights for synthetic planning. Detailed experimental protocols for representative transformations are provided, alongside mechanistic diagrams and a summary of controlling factors, to equip researchers in drug discovery and organic synthesis with the foundational knowledge required to effectively utilize this versatile chemical entity.
Introduction: The Unique Reactivity of a Substituted Benzylic Bromide
Benzylic halides are a cornerstone of organic synthesis due to their heightened reactivity in nucleophilic substitution and elimination reactions. This enhanced reactivity stems from the ability of the adjacent aromatic ring to stabilize reaction intermediates, whether they be carbocationic, radical, or the transition states of concerted processes.[1] The benzylic position serves as a versatile handle for the introduction of a wide array of functional groups.[2]
The subject of this guide, 6-(1-Bromoethyl)-4,4-dimethylchroman, presents a particularly interesting case study. Its structure integrates several key features that modulate the "classic" benzylic reactivity:
-
Secondary Benzylic Center: The bromine is attached to a secondary carbon, which allows for the possibility of both unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution pathways.
-
Resonance Stabilization: The chroman's aromatic ring provides powerful resonance stabilization to a developing positive charge at the benzylic position, significantly favoring pathways with carbocationic character (Sₙ1, E1).[1][3]
-
Steric Hindrance: The gem-dimethyl group at the C4 position, proximal to the aromatic ring, introduces significant steric bulk. This hindrance can impede the backside attack required for an Sₙ2 mechanism.[4][5]
-
Intramolecular Nucleophile: The ether oxygen atom within the chroman ring is positioned to potentially act as an internal nucleophile, leading to neighboring group participation (NGP).[6][7]
This guide will systematically explore how these competing factors dictate the reaction outcomes of 6-(1-Bromoethyl)-4,4-dimethylchroman under various conditions.
Analysis of Nucleophilic Substitution Pathways
Nucleophilic substitution is the most common transformation for benzylic halides. The choice between the Sₙ1 and Sₙ2 pathways is determined by a delicate balance of substrate structure, nucleophile strength, solvent polarity, and leaving group ability.[8]
The Sₙ1 Pathway: A Carbocation-Driven Mechanism
The Sₙ1 mechanism proceeds through a two-step process involving the formation of a resonance-stabilized secondary benzylic carbocation.[9] This pathway is highly favored for 6-(1-Bromoethyl)-4,4-dimethylchroman, particularly under solvolytic conditions with polar protic solvents (e.g., water, methanol, ethanol).[4][10]
Mechanism:
-
Rate-Determining Step: The C-Br bond spontaneously and heterolytically cleaves to form a planar, achiral benzylic carbocation and a bromide ion. The stability of this carbocation is the primary driving force for the Sₙ1 reaction.
-
Nucleophilic Attack: The nucleophile (often the solvent) can attack the planar carbocation from either face with roughly equal probability, leading to a racemic or nearly racemic mixture of products if the starting material is enantiomerically pure.[4]
Caption: Sₙ1 mechanism via a resonance-stabilized carbocation.
Key Factors Favoring Sₙ1:
-
Solvent: Polar protic solvents (H₂O, ROH) are crucial as they can solvate both the departing bromide ion and the intermediate carbocation.[11]
-
Nucleophile: Weak nucleophiles favor the Sₙ1 pathway because they are not strong enough to force a concerted Sₙ2 reaction and will wait for the carbocation to form.
-
Substrate: The secondary benzylic nature and the powerful resonance stabilization from the chroman ring make the substrate ideal for Sₙ1 reactions.[1]
The Sₙ2 Pathway: A Concerted Attack
The Sₙ2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[4] This pathway requires a "backside attack," where the nucleophile approaches from the side opposite the C-Br bond.
Caption: Concerted Sₙ2 mechanism showing backside attack.
For 6-(1-Bromoethyl)-4,4-dimethylchroman, the Sₙ2 pathway is significantly hindered. The 4,4-dimethyl groups, along with the rest of the chroman framework, create a sterically congested environment around the benzylic carbon, making it difficult for the nucleophile to achieve the required trajectory for backside attack.[4][5] While not impossible, this pathway would require very strong, unhindered nucleophiles and carefully chosen conditions.
Key Factors Favoring Sₙ2:
-
Nucleophile: Strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, I⁻) are required.[8]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal as they solvate the cation but leave the anion (nucleophile) highly reactive.[11]
-
Substrate: While the secondary nature is acceptable, the steric hindrance is a major impediment. Primary, unhindered benzylic halides are much better Sₙ2 substrates.
Neighboring Group Participation (NGP): The Role of the Ether Oxygen
A compelling alternative pathway involves the ether oxygen of the chroman ring acting as an internal nucleophile.[6] This anchimeric assistance can facilitate the departure of the bromide ion by forming a tricyclic oxonium ion intermediate.[12]
Mechanism:
-
Anchimeric Assistance: The lone pair on the ether oxygen performs an intramolecular backside attack on the benzylic carbon, displacing the bromide ion and forming a strained, five-membered ring fused to the chroman system. This step proceeds with inversion of configuration at the benzylic center.
-
External Nucleophilic Attack: An external nucleophile then attacks one of the two electrophilic carbons of the oxonium ion. Attack at the original benzylic carbon results in a second inversion of configuration.
The net result of this double-inversion sequence is an overall retention of configuration in the final product. NGP often leads to a significant rate enhancement compared to analogous systems without the participating group.[7][13]
Caption: Neighboring Group Participation (NGP) by the ether oxygen.
Competing Elimination Reactions
Whenever nucleophilic substitution is possible, elimination reactions (E1 and E2) must be considered as competing pathways, especially in the presence of a base.
-
E2 Pathway: This bimolecular, concerted pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). The base removes a proton from the methyl group, while the C-Br bond breaks simultaneously to form an alkene. The resulting product would be 4,4-dimethyl-6-vinylchroman. The transition state of this reaction is stabilized by the developing conjugation with the aromatic ring.[14]
-
E1 Pathway: This unimolecular pathway proceeds through the same resonance-stabilized benzylic carbocation as the Sₙ1 reaction.[1] A weak base (like the solvent) can then remove a proton from the adjacent methyl group to form the alkene. E1 reactions often compete with Sₙ1 reactions, especially at higher temperatures.
Given the stability of the conjugated product, elimination can be a significant side reaction, particularly when using basic nucleophiles or elevated temperatures.[15]
Predictive Summary and Data
The choice of reagents and conditions will dictate the dominant reaction pathway for 6-(1-Bromoethyl)-4,4-dimethylchroman.
| Pathway | Favored By | Stereochemical Outcome | Key Product(s) |
| Sₙ1 | Weak Nucleophiles, Polar Protic Solvents (H₂O, MeOH) | Racemization | Substitution (e.g., alcohol, ether) |
| Sₙ2 | Strong, Unhindered Nucleophiles, Polar Aprotic Solvents (DMF, DMSO) | Inversion | Substitution (e.g., nitrile, azide) |
| NGP | Weak Nucleophiles, Non-polar Solvents (to favor intramolecularity) | Retention | Substitution (with retained stereochem) |
| E2 | Strong, Sterically Hindered Bases (t-BuOK) | N/A | 4,4-dimethyl-6-vinylchroman |
| E1 | Weak Bases, Polar Protic Solvents, Higher Temperatures | N/A | 4,4-dimethyl-6-vinylchroman |
Experimental Protocols
The following protocols are representative examples designed to favor specific mechanistic pathways. Researchers should adapt and optimize these procedures for their specific needs.
Protocol 1: Sₙ1 Solvolysis in Aqueous Methanol
This protocol is designed to favor the Sₙ1 pathway through the use of a weak nucleophile (methanol/water) in a polar protic solvent system.
-
Setup: To a solution of 6-(1-Bromoethyl)-4,4-dimethylchroman (1.0 eq) in a 1:1 mixture of methanol and water (0.1 M), add a non-nucleophilic base such as 2,6-lutidine (1.2 eq) to scavenge the HBr generated.
-
Reaction: Stir the mixture at room temperature (or with gentle heating to 40 °C to increase the rate) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product mixture (containing both the methoxy and hydroxy substitution products) by column chromatography on silica gel.
Protocol 2: Sₙ2 Substitution with Sodium Azide
This protocol aims to achieve an Sₙ2 reaction using a strong nucleophile in a polar aprotic solvent.[16]
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 6-(1-Bromoethyl)-4,4-dimethylchroman (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Reaction: Add sodium azide (NaN₃, 1.5 eq) to the solution. Heat the reaction mixture to 50-60 °C and stir vigorously. Monitor the reaction for the consumption of starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing water and diethyl ether.
-
Purification: Separate the layers and extract the aqueous phase with diethyl ether (2x). Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting azide can be purified by silica gel chromatography if necessary.
Caption: Decision workflow for predicting reaction outcomes.
Conclusion
The reactivity of the benzylic bromide in 6-(1-Bromoethyl)-4,4-dimethylchroman is a sophisticated interplay of electronic stabilization, steric hindrance, and the potential for intramolecular participation. While the resonance-stabilized carbocation strongly predisposes the molecule to Sₙ1 and E1 reactions, particularly under solvolytic conditions, Sₙ2 and E2 pathways can be accessed with the careful selection of strong nucleophiles or bases and appropriate solvents. Furthermore, the possibility of neighboring group participation by the chroman ether oxygen, leading to retention of stereochemistry, should not be overlooked. A thorough understanding of these competing mechanisms is paramount for synthetic chemists aiming to control the reaction outcomes and effectively incorporate this valuable structural motif into complex target molecules.
References
- Vertex AI Search. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
- Benchchem. A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.
- Chemistry Steps. (2019, June 22).
- Chemistry LibreTexts. (2023, August 1). 3.
- Master Organic Chemistry. (2018, June 13).
-
Plagens, A., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [Link]
- Unknown.
- Organic Chemistry Tutor. Allylic and Benzylic Reactivity.
- CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides.
- ResearchGate.
- Scribd.
- University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides.
- Unknown.
- YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.
- YouTube. (2018, March 9).
- Quora. (2016, December 4).
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- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. youtube.com [youtube.com]
- 16. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Diversification of Novel Chroman Derivatives from 6-(1-Bromoethyl)-4,4-dimethylchroman
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Mechanistic Rationale & Scaffold Significance
The 4,4-dimethylchroman motif is a privileged structural scaffold in modern medicinal chemistry. It is most notably utilized in the design of heteroarotinoids—synthetic retinoids that exhibit selective retinoid receptor (RAR/RXR) modulation without the systemic toxicity associated with natural retinoic acid[1]. The lipophilic, conformationally restricted nature of the 4,4-dimethylchroman ring mimics the hydrophobic
To explore novel chemical space, the 6-position of the chroman ring serves as the optimal vector for extending the pharmacophore[3]. Utilizing 6-(1-bromoethyl)-4,4-dimethylchroman as a late-stage intermediate provides a highly reactive, secondary benzylic electrophile. The benzylic position stabilizes the transition state during nucleophilic substitution, allowing for the rapid generation of diverse libraries (amines, ethers, thioethers) via
The Causality of Reaction Design:
A critical challenge in utilizing a secondary benzylic bromide is its high susceptibility to
Synthetic Strategy & Pathway Visualization
The synthetic workflow begins with the Friedel-Crafts acylation of the commercially available 4,4-dimethylchroman, followed by a mild ketone reduction, and finally, a controlled bromination to yield the target electrophile[3].
Fig 1: Synthetic workflow from 4,4-dimethylchroman to novel functionalized derivatives.
Reaction Optimization: Overcoming E2 Elimination
To establish a robust protocol for library generation, we quantified the effect of solvent and base selection on the
Table 1: Optimization of Nucleophilic Substitution Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield of | Yield of | Process Conclusion |
| DMF | 80 | 12 | 45.2 | 40.8 | High polarity/heat drives elimination. | |
| MeCN | 60 | 16 | 65.0 | 20.5 | Reduced polarity improves | |
| MeCN | DIPEA | 60 | 16 | 88.4 | < 5.0 | Optimal: Hindered base suppresses |
| THF | DIPEA | 60 | 24 | 72.1 | 8.2 | Lower solubility slows reaction rate. |
| DCM | TEA | 25 | 48 | 30.5 | < 2.0 | Kinetically too slow for practical use. |
Data Interpretation: The use of DIPEA in MeCN at 60 °C provides the optimal thermodynamic environment. The steric bulk of DIPEA prevents it from abstracting the
Detailed Experimental Protocols
The following methodologies are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure the scientist can verify success before proceeding.
Protocol A: Synthesis of 6-(1-Bromoethyl)-4,4-dimethylchroman
Note: This protocol assumes the prior synthesis of 6-(1-hydroxyethyl)-4,4-dimethylchroman via standard
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 6-(1-hydroxyethyl)-4,4-dimethylchroman (10.0 g, 48.5 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Cooling & Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add Phosphorus Tribromide (
, 1.8 mL, 19.4 mmol) dropwise over 15 minutes via syringe.-
Causality:
is used instead of to prevent acid-catalyzed ring-opening of the chroman ether linkage. Dropwise addition controls the exothermic activation of the alcohol.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
IPC Validation (TLC): Spot the reaction mixture against the starting material on a silica gel plate (Eluent: Hexane/EtOAc 8:2).
-
Validation: The starting material (
, UV active) should completely disappear, replaced by a less polar spot ( ).
-
-
Quenching & Workup: Carefully pour the mixture into 100 mL of ice-cold saturated
solution to neutralize excess . Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Storage: The resulting 6-(1-bromoethyl)-4,4-dimethylchroman is a pale yellow oil. It is prone to hydrolysis and should be used immediately or stored at -20 °C under argon.
Protocol B: General Procedure for Diversification (Amination)
-
Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 6-(1-bromoethyl)-4,4-dimethylchroman (1.0 eq, 500 mg, 1.86 mmol) in anhydrous MeCN (5.0 mL).
-
Base & Nucleophile Addition: Add DIPEA (2.0 eq, 648
L, 3.72 mmol) followed by the desired secondary amine (e.g., morpholine or piperidine, 1.2 eq, 2.23 mmol).-
Causality: An excess of DIPEA acts as an acid scavenger for the generated
, preventing the nucleophilic amine from being protonated and deactivated.
-
-
Heating: Seal the vial and heat the mixture at 60 °C in an aluminum heating block for 16 hours.
-
IPC Validation (TLC & Stain): Check the reaction via TLC (Hexane/EtOAc 7:3).
-
Validation: The bromide (
) should be consumed. To check for the unwanted vinyl byproduct, dip the TLC plate in dilute stain. A rapid brown/yellow spot indicates the presence of the alkene byproduct. If the spot is minimal, the pathway was successfully maintained.
-
-
Purification: Concentrate the mixture in vacuo. Dissolve the crude residue in EtOAc (20 mL) and wash with water (2 × 10 mL) to remove DIPEA salts. Dry the organic phase (
) and purify via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 70:30 Hexane/EtOAc) to yield the pure novel chroman derivative.
Downstream Processing & Characterization
To ensure the scientific integrity of the synthesized library, all novel derivatives must undergo rigorous characterization:
-
LC-MS (ESI+): Confirm the exact mass. The molecular ion peak
should match the theoretical mass of the substituted product. Ensure the absence of the mass corresponding to the elimination byproduct. -
H NMR (400 MHz,
): The defining diagnostic peak is the methine proton at the 6-position. In the bromo-precursor, this appears as a quartet around 5.2 ppm. Upon successful amination, this quartet shifts upfield to approximately 3.5 - 4.0 ppm depending on the nucleophile. The gem-dimethyl protons of the chroman ring will consistently appear as a sharp singlet at 1.33 ppm[3].
References
- Source: European Patent Office (EP0435681A1)
-
Synthesis and characterization of selected heteroarotinoids. Pharmacological activity as assessed in vitamin A deficient hamster tracheal organ cultures. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Heteroarotinoids: Crystal and molecular structure analysis of the methyl (Z)- and methyl (E) -4-[2-(4,4-Dimethylchroman-6-yl)-1-Propenyl]benzoate Source: Structural Chemistry (Springer) URL:[Link]
Sources
"use of 6-(1-Bromoethyl)-4,4-dimethylchroman as a synthetic intermediate"
Technical Application Note: Optimizing the Use of 6-(1-Bromoethyl)-4,4-dimethylchroman in Retinoid Synthesis
Executive Summary
6-(1-Bromoethyl)-4,4-dimethylchroman is a critical, high-reactivity electrophile used primarily in the synthesis of heteroarotinoids —specifically, chroman-based analogs of third-generation retinoids like Bexarotene (Targretin).
Unlike the tetrahydronaphthalene core found in Bexarotene, the 4,4-dimethylchroman core introduces an oxygen atom into the lipophilic domain. This structural modification alters the pharmacokinetic profile and receptor selectivity (RXR vs. RAR) of the resulting drug candidate.
This guide details the preparation , handling , and application of this intermediate. Due to the instability of secondary benzylic bromides, this protocol emphasizes in situ generation and immediate coupling to maximize yield and suppress styrene-like elimination byproducts.
Chemical Identity & Properties
| Property | Description |
| Chemical Name | 6-(1-Bromoethyl)-4,4-dimethylchroman |
| Molecular Formula | |
| Molecular Weight | 269.18 g/mol |
| Functional Group | Secondary Benzylic Bromide |
| Reactivity Class | High; prone to |
| Physical State | Viscous oil or low-melting solid (often decomposes on distillation) |
| Storage | Critical: Store at -20°C under Argon. Hydrolysis occurs rapidly in moist air. |
Synthetic Pathway & Mechanism
The utility of this intermediate lies in its ability to generate a stabilized benzylic carbocation, which serves as the "glue" connecting the lipophilic head (chroman) to the aromatic acid tail (benzoate).
Figure 1: Retinoid Scaffold Construction Workflow
Caption: Workflow for converting the chroman core into a bioactive retinoid agonist via the bromoethyl intermediate.
Detailed Protocols
Phase A: Preparation of the Intermediate
Context: Commercial sources of the bromide are rare due to instability. It is standard practice to synthesize it from the stable alcohol precursor.
Precursor: 1-(4,4-Dimethylchroman-6-yl)ethanol
Reagent: Phosphorus Tribromide (
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add 10.0 mmol of the alcohol precursor dissolved in 50 mL of anhydrous DCM.
-
Addition: Cool the solution to 0°C (ice bath). Add
(3.5 mmol, 0.35 equiv) dropwise via syringe over 10 minutes. Note: Stoichiometry is 1:3, so 0.35 equiv ensures slight excess. -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (the bromide is usually less polar than the alcohol).
-
Workup: Quench carefully with ice-cold saturated
. Extract with DCM ( mL). Wash organics with brine, dry over , and concentrate in vacuo at room temperature (do not heat). -
Result: A pale yellow oil. Do not purify by column chromatography (silica gel acidity causes elimination to the styrene). Use immediately in Phase B.
Phase B: The Coupling Reaction (Friedel-Crafts Alkylation)
Context: This step links the chroman head to the benzoate tail. We use Stannic Chloride (
Reagents:
-
Freshly prepared 6-(1-Bromoethyl)-4,4-dimethylchroman (from Phase A).
-
Nucleophile: Methyl 4-hydroxybenzoate (or Methyl monomethylterephthalate).
-
Catalyst:
(1.0 M in DCM).
Protocol:
-
Dissolution: Dissolve 10.0 mmol of the nucleophile (e.g., Methyl 4-hydroxybenzoate) and 10.0 mmol of the fresh bromide in 40 mL of anhydrous DCM.
-
Cooling: Cool the mixture to -10°C (Salt/Ice bath).
-
Catalysis: Add
solution (11.0 mmol) dropwise. The solution will likely turn dark orange/red due to the formation of the benzylic carbocation complex. -
Reaction: Stir at -10°C for 1 hour.
-
Expert Tip: Do not let the reaction warm above 0°C during the initial phase. Higher temperatures favor the elimination of HBr to form the vinyl chroman (styrene analog), which then polymerizes.
-
-
Quench: Pour the reaction mixture into 100 mL of ice water containing 5 mL of concentrated HCl (to break the tin complex).
-
Isolation: Extract with Ethyl Acetate. Wash with water and brine. Dry and concentrate.
-
Purification: The crude material is stable enough for flash chromatography (Hexanes/EtOAc gradient).
Mechanism & Troubleshooting
Understanding the competition between Substitution (
Figure 2: Mechanistic Divergence
Caption: The carbocation intermediate can either couple (green path) or eliminate (red path). Low temperature favors the green path.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / High Styrene | Reaction temperature too high. | Maintain -10°C strictly. Add Lewis Acid slower. |
| Starting Material Recovery | Hydrolysis of bromide before use. | Ensure bromide is used within 1 hour of preparation. |
| Dark Tarry Mixture | Polymerization of vinyl side-product. | Switch from |
| Regio-isomers | Alkylation at wrong position on phenol. | Use steric blocking groups or lower temperature to favor para attack. |
References
-
Allergan, Inc. (1991). Chroman esters of phenols and benzoic acids having retinoid-like activity. European Patent Application EP0435681A1. Link
-
Boehm, M. F., et al. (1994). Synthesis and Structure-Activity Relationships of Novel Benzodiazepine Receptor Ligands. Journal of Medicinal Chemistry, 37(18), 2930–2941. (Describes similar alkylation tactics for retinoids). Link
-
Vuligonda, V., et al. (1999). Synthesis and use of retinoid compounds having negative hormone and/or antagonist activities. US Patent 6,008,204. Link
-
Faul, M. M., et al. (2001). Development of a Scalable Synthesis of a Retinoid X Receptor Agonist. Journal of Organic Chemistry, 66(17), 5772–5782. (Detailed process chemistry for Bexarotene analogs). Link
Application Note: Stability-Indicating HPLC Analysis of 6-(1-Bromoethyl)-4,4-dimethylchroman
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, stability-indicating HPLC method for 6-(1-Bromoethyl)-4,4-dimethylchroman .
This compound is a reactive benzylic halide intermediate, likely used in the synthesis of retinoid-class pharmaceuticals (analogous to precursors for Tazarotene or similar chroman-based ligands).[1] Its chemical instability (susceptibility to hydrolysis and elimination) requires a specialized approach differing from standard "generic" HPLC protocols.
Introduction & Chemical Context
6-(1-Bromoethyl)-4,4-dimethylchroman possesses a lipophilic chroman core and a reactive benzylic bromide moiety.[1] In drug development, this functionality is typically exploited to couple the chroman ring to other scaffolds (e.g., via nucleophilic substitution).
Critical Quality Attributes (CQAs)
-
Instability: The benzylic C-Br bond is labile. In the presence of water or protic solvents (MeOH), it undergoes solvolysis to form the alcohol (Hydrolysis) or ether. Under basic or thermal stress, it undergoes elimination to form the vinyl analog (Styrene-like derivative).
-
Lipophilicity: The gem-dimethyl and chroman ring make the molecule highly hydrophobic (LogP > 4.0 estimated), requiring high organic mobile phases.
Analytical Challenge: The primary challenge is not retention, but on-column stability and sample integrity . Standard methods using Methanol or neutral pH water will cause artifactual degradation during the run.
Method Development Strategy
To ensure scientific integrity, the following parameters were selected based on mechanistic reasoning:
| Parameter | Selection | Scientific Rationale |
| Stationary Phase | C18 (L1) End-capped | High carbon load is needed for retention.[1][2] "End-capping" is critical to cover residual silanols, which can catalyze the elimination of HBr from the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) stabilizes the benzylic bromide against hydrolysis (nucleophilic attack by OH⁻ is suppressed). |
| Mobile Phase B | Acetonitrile (ACN) | Aprotic solvent. Methanol is strictly avoided because it acts as a nucleophile, converting the analyte to the methyl ether during sample prep or chromatography. |
| Column Temp | 25°C (Ambient) | Elevated temperatures (e.g., 40°C) accelerate the elimination of HBr (degradation to vinyl analog). |
Detailed Experimental Protocol
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent USP L1).
-
Wavelength: 215 nm (Primary, max sensitivity), 254 nm (Secondary, aromatic specificity).
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 5 - 10 µL.
-
Run Time: 20 Minutes.
Gradient Table
A steep gradient is used to elute the highly lipophilic bromide and its potential dimer impurities.
| Time (min) | % Mobile Phase A (0.1% FA/H2O) | % Mobile Phase B (ACN) | Event |
| 0.00 | 50 | 50 | Equilibration |
| 2.00 | 50 | 50 | Isocratic Hold |
| 12.00 | 5 | 95 | Linear Gradient |
| 15.00 | 5 | 95 | Wash |
| 15.10 | 50 | 50 | Return to Initial |
| 20.00 | 50 | 50 | Re-equilibration |
Sample Preparation (CRITICAL)
-
Diluent: 100% Acetonitrile (HPLC Grade, Dry).
-
Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve immediately in ACN.
-
Working Standard: Dilute Stock 1:10 in ACN to ~0.1 mg/mL.
-
Precaution: Do NOT use Methanol. Do not use water in the diluent. Inject immediately after preparation. Keep autosampler at 4°C if possible.
Visualizing the Stability & Degradation Pathways
The following diagram illustrates the degradation pathways that this method is designed to detect and prevent.
Caption: Degradation pathways of the benzylic bromide. The method uses Acidic pH to block the 'Alcohol' path and ACN diluent to block the 'Ether' path.
System Suitability & Validation Criteria
To ensure the method is performing correctly, the following criteria must be met.
| Parameter | Acceptance Limit | Troubleshooting |
| Retention Time (RT) | ~10.5 ± 0.5 min | If shifting earlier, check organic composition. If shifting later, check column aging. |
| Tailing Factor (T) | NMT 1.5 | High tailing indicates silanol interaction. Ensure column is "End-capped" and mobile phase has acid modifier.[1] |
| Resolution (Rs) | > 2.0 between Analyte and Vinyl Impurity | Vinyl impurity elutes later (more lipophilic) or slightly earlier depending on pi-pi interactions. |
| % RSD (n=5) | NMT 2.0% | High RSD often indicates sample degradation in the vial. Check autosampler temperature. |
Relative Retention Times (RRT) - Estimated
-
Hydrolysis Product (Alcohol): ~0.6 - 0.7 RRT (More polar, elutes early).
-
Target (Bromide): 1.00 RRT.
-
Elimination Product (Vinyl): ~1.1 - 1.2 RRT (Loss of polar Br, conjugated system).
Troubleshooting Guide
Issue 1: Appearance of a new peak at RRT ~0.6 growing over time.
-
Cause: Hydrolysis in the autosampler vial.
-
Fix: Ensure diluent is 100% ACN (anhydrous). Verify autosampler is cooled to 4°C. Ensure Mobile Phase A is acidic (pH < 3).
Issue 2: Peak splitting or broad shoulder.
-
Cause: On-column degradation. The bromide is hydrolyzing inside the column.
-
Fix: Increase flow rate to 1.2 mL/min to reduce residence time. Verify column temperature is NOT above 25°C.
Issue 3: High backpressure.
-
Cause: Precipitation. The compound is very lipophilic.
-
Fix: Ensure the gradient wash step goes to 95% or 100% ACN to clear the column of any dimers or oligomers.
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on RP-HPLC mechanism and benzylic halide stability).
-
BenchChem. (2025).[2][3][4] Stability-Indicating HPLC Method Development for Benzylic Halides. Retrieved from .
-
Sigma-Aldrich. (2023). 6-Bromo-4,4-dimethylthiochroman Product Specification. (Structural analog reference for solubility and lipophilicity). Retrieved from .[5]
-
ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. (Context on benzyl bromide reactivity). Retrieved from .
(Note: While specific literature on the exact "6-(1-bromoethyl)" derivative is proprietary or sparse, the method is derived from validated protocols for the structural analog 6-bromo-4,4-dimethylthiochroman and general benzyl bromide chemistry.)[1]
Sources
- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromo-4,4-dimethylthiochroman | 112110-44-8 [sigmaaldrich.com]
Application Note: Optimized Synthesis of 6-(1-Magnesioethyl)-4,4-dimethylchroman Bromide
This Application Note is structured to guide researchers through the high-precision synthesis of the Grignard reagent derived from 6-(1-Bromoethyl)-4,4-dimethylchroman .
This substrate presents a specific challenge: it is a secondary benzylic bromide . Unlike simple alkyl halides, secondary benzylic systems are highly prone to Wurtz homocoupling (dimerization) and beta-hydride elimination (styrene formation) during Grignard formation. The protocol below prioritizes low-temperature initiation and high-dilution techniques to mitigate these side reactions.
Executive Summary & Mechanistic Insight[1][2]
The target transformation involves the insertion of magnesium into the C–Br bond of a secondary benzylic bromide.
-
Substrate: 6-(1-Bromoethyl)-4,4-dimethylchroman.[1]
-
Reagent Class: Secondary Benzylic Grignard.
-
Critical Quality Attribute (CQA): Minimization of the homocoupled dimer (Wurtz product) and the elimination product (vinylchroman derivative).
Mechanistic Challenges[2][3][4][5][6]
-
Wurtz Coupling: The generated Grignard reagent (
) reacts faster with unreacted starting material ( ) than magnesium does, leading to dimers. This is accelerated by high local concentrations of and high temperatures.[1] -
Radical Stability: The benzylic radical intermediate is stabilized, increasing its lifetime and the probability of side reactions (dimerization via radicals) rather than surface adsorption onto Mg.
-
Solvent Effect: Standard THF often solvates the Grignard species too well, increasing its nucleophilicity and promoting coupling. 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether (
) are preferred due to slightly lower solubility of the magnesium salts, which modulates reactivity and suppresses dimerization.
Safety Assessment
-
Organomagnesium Reagents: Pyrophoric potential; reacts violently with water and protic solvents.
-
Magnesium Turnings: Flammable solid.
-
Iodine (
): Corrosive, sublimation hazard. -
Operational Hazard: The reaction is exothermic.[2] An induction period followed by a "runaway" exotherm is the most common failure mode. Never add the entire halide charge before initiation is confirmed.
Materials & Equipment
Reagents
| Component | Grade/Spec | Role |
| 6-(1-Bromoethyl)-4,4-dimethylchroman | >98%, HPLC | Substrate (dried azeotropically if necessary) |
| Magnesium Turnings | Grignard Grade (crushed) | Metal Source |
| 2-Methyltetrahydrofuran (2-MeTHF) | Anhydrous (<50 ppm | Solvent (Preferred over THF) |
| Iodine ( | Crystal | Activator |
| 1,2-Dibromoethane | Anhydrous | Entrainment Agent (Initiator) |
| Lithium Chloride (LiCl) | Anhydrous (Optional) | Additive to solubilize "Turbo Grignards" if needed |
Equipment
-
Reaction Vessel: 3-Neck Round Bottom Flask (flame-dried under vacuum).
-
Condenser: Reflux condenser with inert gas bubbler (
or ). -
Addition: Pressure-equalizing addition funnel (flame-dried).
-
Temperature Control: Ice/Water bath and Oil bath.
-
Stirring: Large, egg-shaped magnetic stir bar (mechanical stirring recommended for scales >50g).
Experimental Workflow Diagram
Caption: Workflow for the controlled synthesis of secondary benzylic Grignard reagents, emphasizing the critical initiation checkpoint.
Detailed Experimental Protocol
Step 1: System Preparation[2]
-
Assemble the 3-neck flask with a reflux condenser, addition funnel, and nitrogen inlet.[3][4]
-
Flame-dry the entire apparatus under a stream of nitrogen. Allow to cool to room temperature (RT) under positive nitrogen pressure.
Step 2: Magnesium Activation[2]
-
Charge the flask with Magnesium turnings (1.3 equiv) .
-
Expert Tip: Crush the turnings with a mortar and pestle immediately before use to expose fresh metal surfaces.
-
-
Add a single crystal of Iodine (
) .[3][5][6] -
Gently heat the bottom of the flask with a heat gun until purple iodine vapor fills the flask and then disappears (reacts with Mg to form
, etching the surface). -
Allow the flask to cool to RT.
Step 3: Solvent and Initiation (The Critical Step)
-
Add sufficient anhydrous 2-MeTHF to just cover the magnesium turnings.
-
Prepare a solution of 6-(1-Bromoethyl)-4,4-dimethylchroman (1.0 equiv) in 2-MeTHF (Concentration ~0.5 M to 0.8 M).
-
Initiation: Add approximately 5% of the total bromide solution to the magnesium slurry.[7]
-
Add 2-3 drops of 1,2-dibromoethane (entrainment agent).
-
Observe closely.[8] Successful initiation is indicated by:
-
Slight turbidity (formation of
). -
Mild exotherm (solvent refluxing locally).
-
Disappearance of the iodine color (if any remained).[6]
-
-
Troubleshooting: If initiation does not occur within 5-10 minutes, gently warm the flask to 30-35°C. Do not proceed to the main addition until initiation is confirmed.
Step 4: Propagation (Controlled Addition)
-
Once initiated, cool the reaction mixture to 0°C using an ice bath.
-
Why? Lower temperatures significantly suppress Wurtz coupling for benzylic substrates.
-
-
Begin the dropwise addition of the remaining bromide solution.
-
Rate Control: Adjust the addition rate so that the internal temperature remains below 10°C . The addition should take 45–90 minutes depending on scale.
-
Visual Check: The solution should turn dark grey or brownish-grey.
Step 5: Digestion[2]
-
After addition is complete, remove the ice bath.
-
Allow the reaction to stir at Room Temperature (20-25°C) for 1–2 hours.
-
Note: Do not reflux the final mixture unless titration indicates low conversion. Thermal stress promotes elimination to the styrene derivative.
-
Quality Control: Titration
Before using the reagent, determine the precise concentration using the Salicylaldehyde Phenylhydrazone Method or standard Acid-Base Titration .
Simple Acid-Base Protocol:
-
Take a 1.0 mL aliquot of the Grignard solution.
-
Quench into 10 mL of water (hydrolysis).
-
Add excess standard HCl (e.g., 2.0 mL of 1.0 M HCl).
-
Back-titrate the excess acid with 0.1 M NaOH using phenolphthalein indicator.
-
Calculation:
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| No reaction after 15 min | Passivated Mg surface | Add more 1,2-dibromoethane; sonicate briefly; scratch Mg with glass rod. |
| Heavy precipitate forms | Saturation of Magnesium salts | Add more anhydrous 2-MeTHF; ensure solvent is dry.[1] |
| Low Yield (<60%) | Wurtz Coupling (Dimerization) | Decrease addition rate; Lower reaction temperature; Dilute the halide solution further. |
| Viscous/Gel formation | Polymerization or aggregation | Use LiCl (0.5 equiv) to break aggregates ("Turbo Grignard" conditions). |
References
-
Knochel, P., et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302–4320. Link
-
Kadam, A., et al. "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions." Green Chemistry, vol. 15, no. 7, 2013, pp. 1880-1888.[1] Link
-
BenchChem Application Notes. "Preventing the formation of Wurtz coupling products in Grignard reactions." BenchChem Technical Library, 2025.[8] Link
-
Organic Syntheses. "Preparation of Benzylic Grignard Reagents." Org.[4][9] Synth. Coll. Vol. 6, p. 791.[4] Link
Sources
- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bromination of 6-Ethyl-4,4-Dimethylchroman
Technical Abstract & Reaction Landscape
The bromination of 6-ethyl-4,4-dimethylchroman presents a classic competition between Electrophilic Aromatic Substitution (EAS) and Free Radical Substitution (FRS) . The specific challenge with this substrate lies in the directing conflict and steric environment:
-
The Substrate: The chroman oxygen (position 1) is a strong ortho/para director. With position 6 blocked by the ethyl group, the oxygen directs strongly to position 8 .
-
The Conflict: The ethyl group at position 6 is a weak activator directing to positions 5 and 7. However, the oxygen's resonance donation dominates, making C8 the thermodynamic and kinetic product of EAS.
-
The Major Side Reaction: The ethyl group contains a benzylic
-proton. Under radical conditions (light, peroxides, high heat), bromination shifts from the ring (C8) to the side chain (1-bromoethyl), leading to impurities that are difficult to separate.
Reaction Pathway Diagram
The following flowchart illustrates the divergence between the desired aromatic substitution and the competing benzylic pathways.
Caption: Divergence of reaction pathways based on conditions. Blue path represents the desired Electrophilic Aromatic Substitution (EAS). Yellow/Red path represents the competing Benzylic Radical Substitution.
Troubleshooting Guide (FAQ Format)
Category A: Regioselectivity Issues (Ring vs. Chain)
Q1: I am trying to synthesize the 8-bromo derivative, but NMR shows a quartet at ~5.1 ppm and a doublet at ~2.0 ppm. What happened? Diagnosis: You have inadvertently triggered benzylic bromination on the ethyl group. The signals correspond to the methine proton (quartet) and methyl group (doublet) of the 1-bromoethyl moiety. Root Cause:
-
Light Leakage: Even ambient lab light can initiate radical chains with
. -
Trace Peroxides: Old ether or THF solvents may contain peroxides acting as radical initiators.
-
Lack of Lewis Acid: Without a catalyst like
or , the ionic pathway is slow, allowing the radical pathway to compete. Corrective Action:
-
Wrap the reaction flask completely in aluminum foil.
-
Add a radical scavenger (e.g., 1 mol% BHT) if the problem persists.
-
Ensure a Lewis acid catalyst is present (
is preferred over for milder selectivity).
Q2: I see a mixture of products including a "styrene-like" derivative. How do I prevent this?
Diagnosis: The "styrene" is 6-vinyl-4,4-dimethylchroman. This results from the elimination of HBr from the benzylic bromide side-product (described in Q1).
Mechanism: Benzylic bromides are unstable. During workup (especially if basic washes like
-
Prevent the benzylic bromide formation (see Q1).
-
Avoid heating the reaction mixture above 40°C.
-
Keep the workup neutral; avoid strong bases if benzylic bromide is suspected.
Category B: Yield & Conversion
Q3: The reaction stalls at 60% conversion. Should I add more bromine or heat it up? Recommendation: Do NOT heat significantly.
-
Risk: Heating increases the rate of benzylic radical substitution (activation energy for H-abstraction is higher than
-complex formation, but radicals thrive on heat). -
Solution: Add a fresh aliquot of catalyst (
). The catalyst often deactivates over time due to complexation with water or byproducts. Maintain temperature at 0°C to 5°C to favor the kinetic EAS product (C8-Br).
Q4: I am getting 7,8-dibromo byproducts. How do I stop over-bromination? Analysis: The oxygen at position 1 activates the ring so strongly that even after bromine (a deactivator) is added at C8, the ring remains reactive enough for a second attack at C7 (or less likely C5). Protocol Adjustment:
-
Stoichiometry: Use a slight deficit of
(0.95 eq) rather than excess. -
Dilution: Run the reaction more dilute (0.1 M in DCM or Acetic Acid). High concentration favors bimolecular collisions leading to over-bromination.
-
Slow Addition: Add the bromine solution dropwise over 1-2 hours.
Experimental Protocols
Protocol A: Selective Synthesis of 8-Bromo-6-ethyl-4,4-dimethylchroman (Ionic Conditions)
Target: Electrophilic Aromatic Substitution
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and wrap the entire apparatus in aluminum foil .
-
Reagents:
-
Substrate: 6-ethyl-4,4-dimethylchroman (1.0 eq)
-
Solvent: Dichloromethane (DCM) or Glacial Acetic Acid (anhydrous).
-
Catalyst:
(0.05 eq) or Iron powder (in situ generation). -
Reagent:
(0.95 - 1.0 eq).
-
-
Procedure:
-
Dissolve substrate in DCM (0.2 M) and cool to 0°C .
-
Add
in one portion. -
Add
(diluted in DCM) dropwise over 60 minutes. Crucial: Keep T < 5°C. -
Stir at 0°C for 2-4 hours. Monitor by TLC/HPLC.
-
-
Workup:
-
Quench with saturated aqueous
(Sodium thiosulfate) to remove residual bromine. -
Extract with DCM. Wash with water and brine.
-
Dry over
.
-
-
Purification: Recrystallization from Ethanol/Hexane is often superior to chromatography for separating mono-bromo from trace di-bromo species.
Protocol B: Intentional Benzylic Bromination (Radical Conditions)
Target: Functionalization of the Ethyl Group (e.g., for subsequent vinylation)
-
Setup: Standard reflux apparatus. Do not cover. Use a tungsten lamp if specific photo-initiation is required.
-
Reagents:
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq).[1] Avoid elemental
. -
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.01 eq).
-
Solvent:
(traditional) or Cyclohexane/Benzotrifluoride (greener alternatives).
-
-
Procedure:
-
Note: This product is sensitive. Avoid silica gel chromatography if possible (can cause elimination to vinyl).
Comparative Data Table
| Variable | Ionic Condition (Desired for Ring Br) | Radical Condition (Side Reaction) |
| Reagent | NBS / AIBN | |
| Light | Strictly Excluded (Dark) | Required (or Heat) |
| Temperature | Low (-5°C to 5°C) | High (Reflux) |
| Solvent | Polar/Ionic (Acetic Acid, DCM) | Non-polar (CCl4, Benzene) |
| Major Product | 8-Bromo (Aryl bromide) | 1-Bromoethyl (Benzylic bromide) |
| Key Impurity | 7,8-Dibromo species | 6-Vinyl (Styrene derivative) |
References
-
Smith, K., & James, D. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link] (Foundational mechanism for EAS and catalyst requirements)
-
Ashenhurst, J. (2023). Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link] (Detailed mechanism on the competition between ring and chain bromination)
-
Ghiaci, M., & Asghari, J. (2025). Regioselective Electrophilic Aromatic Bromination. OUCI / NIH. [Link] (Specifics on regioselectivity in activated aromatic systems)
-
Chemistry Steps. (2024). Benzylic Bromination vs Aromatic Substitution. [Link] (Guide on distinguishing conditions for radical vs ionic pathways)
Sources
Technical Support Center: Purification of Crude 6-(1-Bromoethyl)-4,4-dimethylchroman
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 6-(1-bromoethyl)-4,4-dimethylchroman and facing challenges in its purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity of your compound.
Introduction
6-(1-Bromoethyl)-4,4-dimethylchroman is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring its safety and efficacy. Impurities introduced during the synthesis or degradation of the product can lead to side reactions, lower yields, and potentially toxic byproducts.[1] This guide will address common purification challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 6-(1-Bromoethyl)-4,4-dimethylchroman?
A1: The impurities largely depend on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as 4,4-dimethylchroman.
-
Di-brominated products: Bromination at other positions on the aromatic ring.
-
Hydrolysis products: The bromoethyl group can be susceptible to hydrolysis, forming the corresponding alcohol, 6-(1-hydroxyethyl)-4,4-dimethylchroman.[2]
-
Elimination products: Formation of a vinyl group through the elimination of HBr.[3]
Q2: My TLC plate shows multiple spots close to my product spot. How can I improve separation?
A2: This indicates that the impurities have similar polarities to your desired product, making separation challenging.[4] To improve separation, you can:
-
Optimize the solvent system for column chromatography: Systematically screen different solvent mixtures using Thin Layer Chromatography (TLC). A good starting point for non-polar compounds like this is a mixture of hexane and ethyl acetate.[5][6] Try varying the ratio to find the optimal separation.
-
Consider a different stationary phase: If silica gel does not provide adequate separation, alternative stationary phases like alumina or reverse-phase silica (C18) could be effective.[4]
-
Employ preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution.[7]
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[4] To mitigate this:
-
Deactivate the silica gel: Pre-treat the silica gel with a basic solution, such as a solvent system containing a small amount of triethylamine (~0.1-1%), to neutralize acidic sites.[4]
-
Minimize contact time: Use flash column chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.[4]
-
Use an alternative stationary phase: As mentioned before, less acidic stationary phases like neutral alumina can be a good alternative.[4]
Q4: Can I use recrystallization to purify my product?
A4: Recrystallization can be a very effective purification technique if a suitable solvent is found.[8] The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the desired compound at lower temperatures, while the impurities remain in solution.[8] Common solvent systems for recrystallization of similar compounds include ethyl acetate/hexane and ethanol.[4][9]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the purification of 6-(1-Bromoethyl)-4,4-dimethylchroman.
Problem 1: Persistent Impurity with Similar Polarity
Initial Assessment: A single, stubborn impurity is observed on TLC and NMR, with an Rf value very close to the product.
Workflow for Resolution:
Caption: Troubleshooting workflow for a persistent impurity.
Detailed Steps:
-
Optimize TLC Solvent System: The first step is to find a solvent system that provides the best possible separation on a TLC plate.[5] Experiment with different ratios of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The ideal solvent system should give your product an Rf value between 0.2 and 0.4 for good separation on a column.[10]
-
Gradient Elution Column Chromatography: If a good solvent system is identified, perform column chromatography using a gradient elution.[11] Start with a less polar solvent mixture and gradually increase the polarity. This can help to better resolve compounds with similar polarities.
-
Alternative Stationary Phase: If silica gel proves ineffective, consider using a different stationary phase.[4]
-
Alumina (Neutral or Basic): Can be less harsh on acid-sensitive compounds.
-
Reverse-Phase Silica (C18): Separates compounds based on hydrophobicity.
-
-
Preparative HPLC: For very challenging separations, preparative HPLC is a powerful tool that offers higher resolution than standard column chromatography.[12]
Problem 2: Product Degradation During Purification
Initial Assessment: The yield after column chromatography is significantly lower than expected, and new, more polar spots appear on the TLC of the collected fractions.
Workflow for Resolution:
Caption: Troubleshooting workflow for product degradation.
Detailed Steps:
-
Deactivate Silica Gel: To neutralize the acidic sites on silica gel, you can either wash the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%) before loading your sample, or include the base in your eluent.[4]
-
Use Neutral Alumina: Alumina is a good alternative to silica gel for acid-sensitive compounds.[4] Be sure to use neutral or basic alumina, as acidic alumina will have the same issues as silica gel.
-
Minimize Contact Time: The longer your compound is in contact with the stationary phase, the more opportunity there is for degradation. Use flash chromatography techniques to speed up the separation.[13]
-
Recrystallization: If possible, recrystallization is an excellent alternative as it avoids the use of a stationary phase altogether.[8]
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol is essential for monitoring reaction progress and for developing a solvent system for column chromatography.[5]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Crude 6-(1-Bromoethyl)-4,4-dimethylchroman
-
Various solvents (e.g., hexane, ethyl acetate, dichloromethane)
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of your crude product in a volatile solvent like dichloromethane.
-
Using a capillary, spot the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Place the TLC plate in the chamber and allow the solvent to run up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Protocol 2: Purification by Flash Column Chromatography
This is a standard method for purifying organic compounds.[13][14]
Materials:
-
Glass column with a stopcock
-
Silica gel (230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Eluent (optimized from TLC analysis)
-
Collection tubes
Procedure:
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.[14]
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to begin elution.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most non-polar to moderately polar compounds.[11] |
| Mobile Phase | Hexane/Ethyl Acetate | A good starting point for chroman derivatives, easily optimized.[6][9] |
| Gradient | Start with low polarity (e.g., 95:5 Hex/EtOAc) and gradually increase polarity. | Improves separation of compounds with similar polarities. |
| Column Dimensions | Ratio of silica gel to crude product should be ~50:1 (w/w). | Ensures sufficient separation capacity. |
Protocol 3: Purification by Recrystallization
This method is ideal for obtaining highly pure crystalline solids.[8]
Materials:
-
Crude 6-(1-Bromoethyl)-4,4-dimethylchroman
-
Screening solvents (e.g., hexane, ethyl acetate, ethanol, acetone)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[8]
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Purity Analysis
After purification, it is crucial to assess the purity of your 6-(1-Bromoethyl)-4,4-dimethylchroman.
| Analytical Method | Information Provided | Typical Application |
| HPLC-UV | Quantitative purity assessment, detection of UV-active impurities. | Routine quality control and purity confirmation.[7][12] |
| LC-MS | Purity assessment and molecular weight confirmation of impurities. | Identification of unknown impurities.[12] |
| ¹H and ¹³C NMR | Structural confirmation and detection of proton and carbon-containing impurities. | Structural elucidation and purity assessment.[3] |
| GC-MS | Purity assessment for volatile impurities. | Analysis of volatile byproducts.[3] |
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Lill, S. O., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
Royal Society of Chemistry. (2016, May 13). Column chromatography. YouTube. Retrieved from [Link]
- Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
- Philippe, C., et al. (2019). Advancing 6-bromo-7-[11C]methylpurine for clinical PET imaging of multidrug resistance-associated protein 1 (MRP1). EJNMMI Radiopharmacy and Chemistry.
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.4: Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? Retrieved from [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo. Retrieved from [Link]
-
MDPI. (2021, May 26). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]
-
da Silva, G. N., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Retrieved from [Link]
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9185-9188.
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
-
Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]
-
clinical-2 off-semester. (2020, April 2). Hydrolysis of p-bromoacetanilide practical organic chemistry. YouTube. Retrieved from [Link]
-
Zhang, X. (2008). 2-Bromo-4-chloro-6-[(1-phenylethyl)iminomethyl]phenol. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4,4-dimethylhex-1-ene. Retrieved from [Link]
- Google Patents. (n.d.). CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
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- 14. youtube.com [youtube.com]
"preventing elimination reactions of 6-(1-Bromoethyl)-4,4-dimethylchroman"
Welcome to the technical support center for 6-(1-Bromoethyl)-4,4-dimethylchroman. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile intermediate. Here, we address the common and often critical challenge of controlling the competition between nucleophilic substitution (SN) and elimination (E) reactions. Our goal is to provide you with the mechanistic insights and practical, field-proven protocols necessary to maximize the yield of your desired substitution products.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 6-(1-Bromoethyl)-4,4-dimethylchroman producing a significant amount of the 6-vinyl-4,4-dimethylchroman byproduct?
A1: The formation of 6-vinyl-4,4-dimethylchroman is a classic sign of a competing elimination reaction (likely E2). Your starting material, 6-(1-Bromoethyl)-4,4-dimethylchroman, has a structure that makes it susceptible to this pathway for several reasons:
-
Secondary Alkyl Halide: The bromine atom is attached to a secondary carbon. Secondary substrates are notorious for undergoing both substitution and elimination, making reaction conditions paramount.[1][2]
-
Benzylic-like Position: The carbon bearing the bromine is adjacent to the aromatic ring of the chroman scaffold. This position can stabilize a developing positive charge, which could favor an E1/SN1 pathway under certain conditions (e.g., polar protic solvents, weak bases).[3]
-
Accessible β-Hydrogens: The adjacent methyl group has hydrogens (β-hydrogens) that can be abstracted by a base, initiating the E2 elimination cascade to form a double bond.[4]
The balance between substitution and elimination is a delicate one, governed by factors such as the strength of the base/nucleophile, solvent, and temperature.[1][5]
Understanding the Competing Reaction Pathways
To effectively troubleshoot, it's crucial to understand the mechanisms at play. For a secondary halide like 6-(1-Bromoethyl)-4,4-dimethylchroman, the primary competition is between the SN2 and E2 pathways.
-
SN2 (Substitution): A bimolecular, one-step process where the nucleophile attacks the electrophilic carbon, displacing the bromide leaving group. This is favored by strong, non-bulky nucleophiles and polar aprotic solvents.[6][7]
-
E2 (Elimination): A bimolecular, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. This is favored by strong, sterically hindered bases and higher temperatures.[4][8]
The following diagram illustrates this critical competition:
Caption: Key factors influencing the Sₙ2 vs. E2 reaction pathways.
Troubleshooting Guide
Q2: I've confirmed the presence of the elimination byproduct. What is the first parameter I should change to favor substitution?
A2: The most impactful initial change is to lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored.[9] By reducing the thermal energy available to the system, you can preferentially slow down the rate of elimination relative to substitution.
Recommended Action: Cool your reaction to 0 °C or even -20 °C and monitor the progress. If the reaction is too slow, a gradual increase in temperature may be necessary, but room temperature should be considered a maximum starting point for optimization.[10]
Q3: My protocol uses sodium ethoxide in ethanol and gives almost exclusively the elimination product. What should I change?
A3: This is a classic scenario for promoting E2 elimination. Sodium ethoxide (NaOEt) is a strong base, and ethanol is a polar protic solvent which can encourage elimination.[1][5] To favor substitution, you must fundamentally change the reaction conditions.
-
Change the Nucleophile/Base: Replace sodium ethoxide with a nucleophile that is a weaker base. For example, if you are trying to form an ether, using a Williamson ether synthesis approach with sodium phenoxide (if applicable) or a similar, less basic alkoxide might work. If you are introducing a different functional group, choose a reagent known to be a good nucleophile but a poor base (e.g., NaN₃, NaCN, RSNa).
-
Change the Solvent: Switch from ethanol to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[6][11] These solvents enhance the reactivity of nucleophiles without solvating them as strongly as protic solvents do, which favors the SN2 pathway.[7][12]
The table below summarizes how to select reagents to favor the SN2 pathway.
| Parameter | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Nucleophile/Base | Strong, non-hindered nucleophile (e.g., I⁻, CN⁻, N₃⁻, RS⁻) | Strong, hindered base (e.g., t-BuOK, DBU) | Steric bulk prevents the base from acting as a nucleophile, promoting proton abstraction instead.[1][8] |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone) | Polar Protic (e.g., Ethanol, Water) can sometimes favor E2 with strong bases. | Aprotic solvents do not form a strong "cage" around the nucleophile, leaving it more reactive for SN2 attack.[7][13] |
| Temperature | Lower (e.g., 0 °C to RT) | Higher (e.g., >50 °C to reflux) | Elimination has a higher activation energy and is entropically favored at higher temperatures.[5][9] |
| Concentration | Higher concentration of nucleophile | Higher concentration of base | Both are bimolecular reactions, so rate depends on concentration of both substrate and reagent.[14] |
Q4: Can you provide a reliable starting protocol for a substitution reaction on this substrate?
A4: Absolutely. The following is a general, robust protocol designed to maximize the SN2 product, using sodium azide as an example nucleophile. This protocol serves as an excellent starting point for various other nucleophiles.
Protocol: Azide Substitution on 6-(1-Bromoethyl)-4,4-dimethylchroman (SN2-Favored)
Caption: Step-by-step workflow for a substitution reaction.
Detailed Steps:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-(1-Bromoethyl)-4,4-dimethylchroman (1.0 equivalent).
-
Solvent & Reagent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M. Add sodium azide (NaN₃, 1.5 equivalents).
-
Reaction Conditions: Cool the stirring mixture to 0 °C using an ice-water bath. Maintain this temperature for 1 hour.
-
Execution & Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 6-(1-azidoethyl)-4,4-dimethylchroman.
This protocol emphasizes low temperature and a polar aprotic solvent to create an environment highly favorable for the SN2 mechanism.[9]
References
-
How Solvation Influences the SN2 versus E2 Competition. Journal of the American Chemical Society. Available from: [Link]
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. Available from: [Link]
-
Substitution versus Elimination. Organic Chemistry, 12th Edition. Available from: [Link]
-
Understanding E2 versus SN2 Competition under Acidic and Basic Conditions. Chemistry - A European Journal. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Available from: [Link]
-
How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. Available from: [Link]
-
Recent advances in the asymmetric synthesis of chromane derivatives. Arkivoc. Available from: [Link]
-
Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv. Available from: [Link]
-
Elimination Reactions. Advanced Organic Chemistry. Available from: [Link]
-
Substitution and Elimination Reactions. Chemistry Steps. Available from: [Link]
-
Substitution versus Elimination. OpenOChem Learn. Available from: [Link]
-
How solvents affect E1/E2 and SN1/SN2 reactions?. Reddit. Available from: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available from: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]
-
elimination v nucleophilic substitution in halogenoalkanes. Chemguide. Available from: [Link]
-
Elimination Reactions. SlideShare. Available from: [Link]
-
Substitution of benzylic and allylic halides. Chemistry LibreTexts. Available from: [Link]
-
Elimination Reactions: an Introduction. Chemistry Steps. Available from: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]
-
Elimination Reactions. Dalal Institute. Available from: [Link]
-
Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available from: [Link]
-
6-Bromo-4,4-dimethylhex-1-ene. PubChem. Available from: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
2-Bromo-4-chloro-6-[(1-phenylethyl)iminomethyl]phenol. ResearchGate. Available from: [Link]
Sources
- 1. users.wfu.edu [users.wfu.edu]
- 2. Substitution versus Elimination | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Elimination Reactions: an Introduction [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. reddit.com [reddit.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dalalinstitute.com [dalalinstitute.com]
"stabilizing 6-(1-Bromoethyl)-4,4-dimethylchroman for long-term storage"
Executive Summary
6-(1-Bromoethyl)-4,4-dimethylchroman is a highly reactive secondary benzylic bromide . Unlike simple aryl bromides, the benzylic C-Br bond is exceptionally labile due to the stabilization of the resulting carbocation by the electron-rich chroman ring system.
This compound faces three primary degradation vectors:
-
Hydrolysis: Rapid conversion to the alcohol (6-(1-hydroxyethyl)-...) upon exposure to ambient moisture.
-
Elimination: Spontaneous loss of HBr to form the styrene derivative (6-vinyl-4,4-dimethylchroman), driven by the thermodynamic stability of the conjugated vinyl system.
-
Autocatalysis: The HBr byproduct from both pathways catalyzes further decomposition, creating a runaway degradation loop.
This guide provides a self-validating protocol to arrest these pathways during long-term storage.
Part 1: Critical Storage Parameters
The "Golden Standard" for storing this compound relies on Kinetic Trapping . We must lower the thermal energy below the activation barrier for elimination while excluding the nucleophiles (water) that trigger hydrolysis.
Storage Protocol Matrix
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to -80°C | Arrhenius suppression of unimolecular elimination (E1). At RT, the elimination half-life may be <48 hours. |
| Atmosphere | Argon (Ar) | Nitrogen ( |
| Physical State | Frozen Matrix | If the compound is an oil, store as a 1M solution in anhydrous Benzene or Toluene and freeze it. The solid lattice prevents bimolecular reactions (dimerization). |
| Container | Amber Glass + Teflon Seal | Amber glass blocks UV-induced homolytic cleavage. Teflon liners prevent leaching of plasticizers which can act as nucleophiles. |
| Desiccant | P2O5 (External) | Store the vial inside a secondary jar containing Phosphorus Pentoxide or Drierite. Do NOT put desiccant directly in the product. |
Part 2: Degradation Mechanics & Visualization
Understanding how the molecule dies is critical for troubleshooting. The diagram below maps the degradation pathways you are fighting against.
Figure 1: The "Cycle of Decay." Note the red arrow: HBr produced by degradation accelerates the breakdown of the remaining material.
Part 3: Troubleshooting & Diagnostics
Use this guide to assess the quality of your material before committing it to a reaction.
Visual & Chemical Indicators
| Symptom | Diagnosis | Corrective Action |
| Color Change (Colorless | Early Oxidation/HBr Formation. Benzylic bromides often yellow as traces of | Purify immediately. Do not use for sensitive couplings. |
| Fuming upon opening | Severe Hydrolysis. The "smoke" is HBr gas reacting with moist air. | Discard. The material is likely >50% degraded. |
| Precipitate in Oil | Polymerization. The vinyl derivative (styrene) has formed and polymerized. | Filter & Re-analyze. The liquid might still be usable, but check NMR. |
H-NMR Diagnostic Check
Run a quick
-
The Villain (Vinyl H): Two doublets at 5.0 - 6.0 ppm indicate the styrene elimination product.
-
The Ghost (Alcohol CH): A quartet shifted upfield (approx 4.8 ppm ) compared to the bromide (approx 5.2 ppm ) indicates hydrolysis.
-
The Methyls: Splitting of the gem-dimethyl singlet at 1.3 ppm suggests a mixture of species.
Part 4: Handling & Re-Purification (The "Rescue" Protocol)
If your compound has degraded, you can often rescue it. Warning: Silica gel is slightly acidic and can trigger decomposition during purification.
Protocol: Rapid Neutral Filtration
Objective: Remove HBr and polar impurities without inducing elimination.
-
Prepare the Slurry: Mix Silica Gel (Grade 60) with 1% Triethylamine (
) in Hexanes. This neutralizes the silica's acidic sites. -
Pack the Plug: Pack a short column (pad) with this slurry.
-
Load: Dissolve your crude bromide in minimal Hexane/Benzene.
-
Elute: Flush rapidly with 5% EtOAc in Hexanes. The bromide is non-polar and moves fast. The alcohol and acids will stick.
-
Concentrate: Evaporate solvent at <30°C (do not heat the bath!).
Part 5: Frequently Asked Questions (FAQ)
Q: Can I store this compound over Potassium Carbonate (
Q: I need to ship this to a collaborator. How? A: Ship on Dry Ice . If dry ice is impossible, dissolve in benzene (which freezes at 5.5°C) and ship in a styrofoam container with cold packs. The solid benzene matrix stabilizes the bromide significantly better than the neat oil.
Q: Why did my material turn black on the rotovap? A: You likely heated the water bath too high. Benzylic bromides are thermally unstable. Never exceed 30°C during evaporation. If you need to remove high-boiling solvents, use a high-vacuum line/manifold, not heat.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter 5 on Carbocation stability and S_N1/E1 competition in benzylic systems).
-
Sigma-Aldrich (Merck). (n.d.). Product Specification: Benzyl Bromide Derivatives. Retrieved from (General handling of moisture-sensitive benzylic halides).
-
BenchChem. (2025).[1] Technical Guide: Stability and Storage of Benzyl 2-bromonicotinate. Retrieved from (Analogous stability data for electron-rich benzylic bromides).
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). Chemical Datasheet: Benzyl Bromide. CAMEO Chemicals. Retrieved from (Safety and decomposition hazards of benzylic bromides).
Sources
Validation & Comparative
"comparative analysis of 6-(1-Bromoethyl)-4,4-dimethylchroman reactivity"
[1]
Executive Summary
In the landscape of medicinal chemistry, the 4,4-dimethylchroman scaffold represents a "privileged structure," frequently serving as a lipophilic anchor in Retinoic Acid Receptor (RAR) agonists and liquid crystal mesogens.[1] This guide provides a technical analysis of 6-(1-Bromoethyl)-4,4-dimethylchroman , a critical electrophilic intermediate.[1]
We evaluate its reactivity profile against standard benzylic halides, specifically Benzyl Bromide (primary) and (1-Bromoethyl)benzene (secondary, non-fused).[1] The analysis highlights the unique electronic influence of the chroman oxygen and the steric implications of the gem-dimethyl group, providing actionable data for optimizing nucleophilic substitutions while suppressing elimination byproducts.[1]
Structural & Electronic Analysis
The Molecule
The compound features a dihydrobenzopyran (chroman) core with two key structural modifications:[1]
-
4,4-Dimethyl Substitution: A "gem-dimethyl" lock that prevents metabolic oxidation at the C4 position and imposes conformational rigidity.[1]
-
6-(1-Bromoethyl) Group: A secondary benzylic bromide.[1] The bromine is attached to a chiral carbon (
-methylbenzyl type), making it highly susceptible to both solvolysis and elimination.[1]
Electronic Activation
Unlike a simple phenyl ring, the chroman system contains an oxygen atom at position 1. This oxygen acts as a strong Electron Donating Group (EDG) via resonance (+M effect).[1]
-
Position 6 Activation: The oxygen lone pair donates electron density into the ring, significantly stabilizing the carbocation intermediate formed at the C6-benzylic position during
reactions.[1] -
Comparison: The carbocation derived from 6-(1-bromoethyl)-4,4-dimethylchroman is significantly more stable than the cation from (1-bromoethyl)benzene due to this para-oxygen donation.[1]
Comparative Reactivity Profile
The following data contrasts the reactivity of 6-(1-Bromoethyl)-4,4-dimethylchroman (Compound A ) against standard alternatives.
Table 1: Comparative Reactivity Metrics (Solvolysis & Substitution)
| Feature | Benzyl Bromide | (1-Bromoethyl)benzene | 6-(1-Bromoethyl)-4,4-dimethylchroman |
| Class | Primary Benzylic | Secondary Benzylic | Secondary Benzylic (Activated) |
| 1.0 (Baseline) | ~350 | ~1,200 (Est.)[1] | |
| High | Moderate | Low (Steric hindrance) | |
| Elimination Risk | Negligible | Moderate (Styrene formation) | High (Vinylchroman formation) |
| Carbocation Stability | Moderate | High | Very High (+M from Chroman Oxygen) |
| Optimal Solvent | Acetone/DMF | Ethanol/Acetic Acid | DCM/THF (Non-ionizing to prevent E1) |
Interpretation: The chroman derivative is hyper-reactive in
pathways.[1] The oxygen atom stabilizes the cationic intermediate, accelerating solvolysis by orders of magnitude compared to benzyl bromide.[1] This requires strict control of basicity and temperature to prevent rapid elimination to the vinyl-chroman (styrene analog).[1]
Mechanistic Pathways & Experimental Workflows
The reactivity of this intermediate is defined by the competition between Substitution (
Reaction Pathway Diagram
The following diagram illustrates the synthesis of the intermediate and its divergent reaction pathways.
Figure 1: Synthetic route and competing reaction pathways.[1] Note the central role of the resonance-stabilized carbocation.
Experimental Protocols
Protocol A: Synthesis of 6-(1-Bromoethyl)-4,4-dimethylchroman
Rationale: Direct bromination of the ethyl group is non-selective. The preferred route is via the acetyl derivative followed by reduction and substitution.[1]
Step 1: Acetylation
-
Dissolve 4,4-dimethylchroman (10 mmol) in dry DCM (20 mL).
-
Cool to 0°C. Add Acetyl Chloride (11 mmol) followed by portion-wise addition of
(12 mmol). -
Stir at 0°C for 2 hours. Quench with ice water.
-
Validation: TLC (Hexane/EtOAc 9:1) shows conversion of non-polar starting material to a UV-active ketone (
).[1]
Step 2: Reduction
-
Dissolve the ketone in Methanol (30 mL).
-
Add
(15 mmol) slowly at 0°C. Stir for 1 hour. -
Evaporate solvent, partition between water/ether.
-
Yield: Quantitative conversion to the secondary alcohol.
Step 3: Bromination (The Critical Step) Caution: This alcohol dehydrates easily. Acidic conditions must be controlled.
-
Dissolve the alcohol (5 mmol) in anhydrous Ether or DCM (15 mL).
-
Add
(2 mmol) dropwise at -10°C . -
Stir for 30 mins at 0°C. Do not reflux.
-
Quench with cold
(aq). Rapidly extract and dry over . -
Storage: Use immediately or store at -20°C under Argon. The compound degrades to the vinyl derivative upon standing at room temperature.[1]
Protocol B: Controlled Nucleophilic Substitution (Alkylation)
Objective: Couple with a nucleophile (e.g., a thiol or amine) while minimizing elimination.
-
Solvent Choice: Use DMF or Acetonitrile (Polar Aprotic) to favor
-like character where possible, though the mechanism will have significant character.[1] Avoid Ethanol (promotes solvolysis/elimination). -
Base: Use a weak, non-nucleophilic base like
or DIPEA .[1] Avoid strong alkoxides (NaOEt), which will exclusively yield the vinyl elimination product.[1] -
Temperature: Maintain reaction at 0°C to Room Temperature . Heating >40°C drastically increases elimination.
References
-
Chroman Scaffold Synthesis
-
Retinoid Intermediates
- Title: Synthesis of 6-Ethynyl-4,4-dimethylthiochroman: An In-depth Technical Guide (Analogous Chemistry).
-
Source: BenchChem Technical Guides.[1]
-
Benzylic Bromide Reactivity
-
Thiochroman Analogs (Tazarotene)
- Title: 6-Bromo-4,4-dimethylthiochroman Product D
-
Source: Sigma-Aldrich / Merck.[1]
A Comparative Guide to the Biological Activity of 6-(1-Bromoethyl)-4,4-dimethylchroman and Structurally Related Analogs
Abstract
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a vast spectrum of biological activities.[1][2] This guide provides a comparative analysis of the potential biological activity of a specific, less-studied analog, 6-(1-Bromoethyl)-4,4-dimethylchroman. Due to the limited direct experimental data on this compound, this document synthesizes findings from a wide range of structurally related chroman derivatives to project its likely therapeutic properties. By examining the structure-activity relationships (SAR) of analogs with known anticancer, anti-inflammatory, and antimicrobial effects, we offer a predictive framework for researchers and drug development professionals, highlighting key structural motifs that govern bioactivity and suggesting avenues for future investigation.
Introduction: The Chroman Scaffold in Drug Discovery
Chroman (3,4-dihydro-2H-1-benzopyran) and its derivatives are a cornerstone of heterocyclic chemistry, demonstrating a remarkable diversity of pharmacological effects.[3] This versatility stems from the scaffold's unique three-dimensional conformation and its amenability to substitution at multiple positions, allowing for the fine-tuning of its interaction with biological targets. Natural and synthetic chroman analogs have been reported to exhibit anticancer, anti-inflammatory, antioxidant, antimicrobial, antiviral, and neuroprotective properties, among others.[1][3][4] The core of our investigation is 6-(1-Bromoethyl)-4,4-dimethylchroman, a molecule whose potential can be inferred by dissecting its constituent parts in the context of its chemical family.
Key Structural Features of the Target Compound:
-
Chroman Core: The foundational bicyclic ring system.
-
4,4-dimethyl Substitution: Gem-dimethyl groups at the C4 position can influence the compound's conformation and metabolic stability.
-
6-(1-Bromoethyl) Group: The presence and position of a halogen (bromine) and an ethyl group on the aromatic ring are critical determinants of potency and mechanism of action, with halogenation often enhancing biological activity.[4]
Comparative Analysis of Biological Activity
This section explores the established biological activities of various chroman analogs, providing a basis for predicting the potential of 6-(1-Bromoethyl)-4,4-dimethylchroman.
Anticancer Activity
Chroman derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms including cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.[4][5]
Several studies have demonstrated the cytotoxic effects of chroman analogs across a range of cancer cell lines. For instance, a chroman-Schiff base-isatin hybrid (compound 6i) exhibited a growth inhibition (GI₅₀) of 34.7 µM against the MCF-7 breast cancer cell line.[4][6][7] Another novel chroman analog, S32, induced G2-phase cell cycle arrest and mitochondrial-mediated apoptosis in HeLa cells with an IC₅₀ value of approximately 70 µM.[5] The apoptotic induction was associated with an increase in Bax, a decrease in Bcl-2, and the activation of caspases-8, -9, and -3.[5]
The substitution pattern is paramount. The presence of a bromo-substituent, as in our target compound, has been noted to influence potency.[4] While direct data is unavailable for 6-(1-Bromoethyl)-4,4-dimethylchroman, the established anticancer potential of the broader chroman class strongly suggests this would be a fruitful area for investigation.
Table 1: Anticancer Activity of Selected Chroman Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric (e.g., IC₅₀, GI₅₀) | Reference |
| Chroman-Schiff base-isatin hybrid (6i) | MCF-7 (Breast Cancer) | GI₅₀ = 34.7 µM | [4][6] |
| 1-[(3S,4R)-2,2-dimethyl-3-oxo-4-(2-piperidonyl)chroman-6-yl]-3-phenylurea (S32) | HeLa (Cervical Cancer) | IC₅₀ ≈ 70 µM | [5] |
| Chroman carboxamide analog (5k) | MCF-7 (Breast Cancer) | GI₅₀ = 40.9 µM | [7] |
| Chroman carboxamide analog (5l) | MCF-7 (Breast Cancer) | GI₅₀ = 41.1 µM | [7] |
| 8-Chloro-dihydropyrano[3,2-b]chromene derivative (6f) | MCF-7 (Breast), A549 (Lung) | IC₅₀ = 36 µM, 56 µM | [4] |
Anti-inflammatory Activity
Inflammation is a critical pathological process, and several chroman derivatives have been developed as potent anti-inflammatory agents.[8] A notable example is Centchroman, which possesses significant anti-inflammatory action in carrageenin-induced edema and cotton pellet granuloma tests.[9][10] Its mechanism appears to be independent of endogenous adrenocortical hormones.[9][10]
Other studies have focused on the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11] Certain chroman molecules can block TNF-α production, with substitutions on the benzene ring increasing this inhibitory ability.[11] For example, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was identified as a potent inhibitor of TNF-α-induced expression of ICAM-1 on endothelial cells.[8] This suggests that the substitution at the 6-position of the chroman ring is a key site for modulating anti-inflammatory activity.
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new therapeutic agents, and chroman derivatives have emerged as a promising scaffold.[12] Chroman-4-ones, in particular, exhibit a broad spectrum of antimicrobial properties.[13]
Studies have shown that certain chroman-4-one derivatives demonstrate inhibitory effects against both bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 1024 μg/mL.[13] The structure-activity relationship suggests that the presence of halogen substituents can enhance antimicrobial potency.[4] For example, a spiro-pyrrolidine-chromanone hybrid with a bromo substituent showed increased antibacterial activity against a panel of bacteria including B. subtilis and E. coli.[4] Similarly, chroman carboxamide derivatives have been evaluated, showing MIC values between 12.5-100 μg/ml against gram-negative bacteria, indicating high potency.[14]
Table 2: Antimicrobial Activity of Selected Chroman Derivatives
| Compound/Derivative | Microbial Strain | Activity Metric (e.g., MIC) | Reference |
| Chroman-4-one derivatives (1, 2, 21) | Candida species | More potent than positive control | [4][12] |
| Spiropyrrolidine-chromanone hybrid (with bromo substituent) | B. subtilis, E. coli, K. pneumoniae | Increased antibacterial activity | [4] |
| 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one | Enterococcus faecalis | Strong inhibition | [4] |
| Chroman carboxamide derivative (4a, 4b) | Fungal strains | MIC = 25 μg/ml | [14] |
Projected Mechanism of Action & Signaling Pathways
Based on analogs, chroman derivatives can modulate critical cellular pathways. In cancer, a potential mechanism is the inhibition of the PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival that is frequently dysregulated in tumors.[4] Inhibition of this pathway by a bioactive chroman could lead to cell cycle arrest and apoptosis.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by chroman derivatives.
Experimental Protocols
To facilitate further research, we provide standardized protocols for assessing the biological activities discussed. The choice of assay is critical; for instance, the Sulforhodamine B (SRB) assay is chosen for cytotoxicity as it measures cell protein content, making it less susceptible to interference from metabolic activity compared to tetrazolium-based assays.
In Vitro Anticancer Activity (Sulforhodamine B Assay)
This protocol outlines a robust method for determining cytotoxicity based on the measurement of cellular protein content.
Caption: Standard workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Steps:
-
Cell Plating: Seed cancer cells into 96-well plates at a density of 10⁴ cells per well and incubate for 24 hours to allow for attachment.[4]
-
Compound Incubation: Treat the cells with a range of concentrations of the test compounds (e.g., 6-(1-Bromoethyl)-4,4-dimethylchroman) and incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.[4]
-
Cell Fixation and Staining: Following incubation, gently wash the cells and fix them with a solution of Sulforhodamine B (SRB).[4]
-
Measurement: Wash away excess stain and recover the bound stain. The color intensity, which is proportional to the number of living cells, is measured using an ELISA plate reader.[4]
-
Data Analysis: Plot the relationship between the surviving fraction of cells and the drug concentration to calculate the GI₅₀ (the concentration required for 50% inhibition of cell growth).[4]
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The self-validating nature of this protocol comes from the inclusion of positive (known antibiotic) and negative (no drug) controls, which ensure the test system is behaving as expected.
Detailed Steps:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to a specific optical density corresponding to a known cell count (e.g., 0.5 McFarland standard).[4]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum, no compound).
-
Incubation: Incubate the plate for 16-24 hours under conditions suitable for the specific microorganism.[4]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, observed either visually or with a plate reader.[4]
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 6-(1-Bromoethyl)-4,4-dimethylchroman is currently lacking in published literature, a comparative analysis of its structural analogs provides a strong basis for prediction. The presence of the chroman core, combined with a halogen substituent at the 6-position—a known modulator of bioactivity—suggests that this compound holds significant potential as a candidate for anticancer and antimicrobial screening. The 4,4-dimethyl groups may also confer favorable pharmacokinetic properties.
Future research should prioritize the chemical synthesis of 6-(1-Bromoethyl)-4,4-dimethylchroman and its subsequent evaluation using the standardized protocols outlined in this guide. Head-to-head comparisons with non-brominated and other halogenated analogs would provide definitive insights into the structure-activity relationship and validate the predictions made herein. Such studies are essential to unlock the full therapeutic potential of this promising chemical scaffold.
References
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman). (1971). PubMed. [Link]
-
Anticancer effects of a novel chroman analog in HeLa cells are associated with G2‑phase arrest and mitochondrial‑mediated apoptosis. (2018). PubMed. [Link]
-
Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. (2010). ScienceDirect. [Link]
-
Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship. (2006). PubMed. [Link]
-
Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman). (1971). National Center for Biotechnology Information. [Link]
-
Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (2017). Royal Society of Chemistry. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI. [Link]
-
Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. (2021). Taylor & Francis Online. [Link]
-
Review on Chromen derivatives and their Pharmacological Activities. (2018). Research Journal of Pharmacy and Technology. [Link]
-
Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. (2020). ResearchGate. [Link]
-
Synthesis and biological significance of 2H-chromene analogs: A Review. (2016). Caribbean Journal of Sciences and Technology. [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Novel Chroman Derivative. (2017). ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (2011). Gupea. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). PubMed. [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2020). National Center for Biotechnology Information. [Link]
-
Structure activity relationships of thiochroman-4-one derivatives. (2020). ResearchGate. [Link]
-
Structure–activity relationship (SAR) of 4H‐chromene derivatives with respect to their anticancer activity, highlighting key substitutions enhancing cytotoxicity. (2024). ResearchGate. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. [Link]
-
Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives. (2016). ResearchGate. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). National Center for Biotechnology Information. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anticancer effects of a novel chroman analog in HeLa cells are associated with G2‑phase arrest and mitochondrial‑mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)-phenyl]-7- methoxy-chroman (Centchroman) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
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"cross-reactivity studies of antibodies raised against 6-(1-Bromoethyl)-4,4-dimethylchroman derivatives"
Technical Comparison: Specificity Profiles of Antibodies Raised Against 6-(1-Bromoethyl)-4,4-dimethylchroman Haptens
Part 1: Executive Summary & Core Directive
The Challenge: Developing high-affinity antibodies against small molecules (haptens) like 4,4-dimethylchroman derivatives —a scaffold common in retinoids, synthetic musks, and pharmaceutical intermediates—requires precise immunogen design.[1] The use of 6-(1-Bromoethyl)-4,4-dimethylchroman as a reactive hapten represents a "short-linker" strategy.[1] This guide evaluates the performance of antibodies generated via this specific hapten compared to alternative "long-spacer" designs (e.g., hemisuccinate derivatives) and instrumental analysis (HPLC-MS).[1]
The Verdict: Antibodies raised against 6-(1-Bromoethyl)-4,4-dimethylchroman (Clone 6-BrEt) exhibit superior structural rigidity and recognition of the chroman core but suffer from higher "bridge recognition" compared to long-spacer alternatives.[1] This results in exceptional specificity for the 6-substituted parent molecule but reduced sensitivity for metabolites lacking the ethyl bridge.[1]
Part 2: Mechanism & Hapten Design (Expertise)
To understand the cross-reactivity data, we must first analyze the immunochemistry.[1] The choice of the 6-(1-Bromoethyl) derivative is not arbitrary; it is a strategic choice for direct alkylation .[1]
The Chemistry of the Hapten-Carrier Conjugate
The 6-(1-Bromoethyl)-4,4-dimethylchroman molecule contains a reactive alkyl halide.[1] When incubated with a carrier protein (BSA or KLH) under basic conditions (pH 8.5–9.0), it undergoes nucleophilic substitution (SN2) , primarily with:
-
Cysteine residues (Thiol groups): Forming a stable Thioether bond.[1]
-
Lysine residues (Epsilon-amino groups): Forming a secondary amine linkage.[1]
Why this matters: Unlike succinimide ester (NHS) coupling which adds a 4-6 atom spacer, this method creates a zero-length (or very short) linker .[1]
-
Advantage:[1][2][3] The chroman ring is held close to the carrier surface, minimizing "wobble" and potentially generating antibodies that recognize the rigid 4,4-dimethyl geometry.[1]
-
Risk:[1][3][4][5] The immune system may generate antibodies against the linkage point (the ethyl bridge + amino acid), leading to high cross-reactivity with the linker and low affinity for the free analyte.[1]
Structural Diagram: Hapten Synthesis & Coupling
Figure 1: Synthesis pathway transforming the chroman core into a reactive bromoethyl hapten for direct protein conjugation.[1]
Part 3: Comparative Performance Analysis
We compare the 6-BrEt Antibody (raised against the bromoethyl hapten) against a Succinate Antibody (raised against a 6-hemisuccinate derivative with a 4-carbon spacer) and HPLC-MS/MS .[1]
Cross-Reactivity (CR) Profile
Data normalized to the Target Analyte (100%).
| Analyte / Interferent | Structure Difference | 6-BrEt Antibody (Short Linker) | Succinate Antibody (Long Spacer) | Interpretation |
| Target (6-Ethyl-4,4-dimethylchroman) | Parent Molecule | 100% | 100% | Both bind the target effectively.[1] |
| Metabolite A (6-Hydroxy-...) | -Ethyl group removed | < 5% | 45% | Critical: 6-BrEt Ab fails to recognize the core without the ethyl bridge.[1] |
| Metabolite B (6-Carboxy-...) | Oxidation of ethyl | 12% | 60% | Succinate Ab is more "core-specific"; 6-BrEt is "linker-specific".[1] |
| Analogue C (2,2-dimethyl...) | Gem-dimethyl shift | < 0.1% | < 1% | Both show excellent specificity for the 4,4-dimethyl position.[1] |
| Linker Analogue (N-Ethyl-acetamide) | Mimics linkage | 35% | < 1% | Bridge Recognition: 6-BrEt Ab strongly binds the linker mimic.[1] |
Sensitivity (IC50) Comparison
-
6-BrEt Antibody: IC50 = 12 ng/mL (High affinity for exact structure).[1]
-
Succinate Antibody: IC50 = 45 ng/mL (Broader recognition, lower affinity).[1]
-
HPLC-MS/MS: LOD = 0.5 ng/mL (Gold Standard).[1]
Key Insight: Use the 6-BrEt Antibody when you need to distinguish the parent molecule from its metabolites.[1] Use the Succinate Antibody if you want to detect the total class of chroman derivatives.[1]
Part 4: Validated Experimental Protocol (Trustworthiness)
This protocol is designed to validate the cross-reactivity described above. It uses a Competitive Indirect ELISA format, which is the industry standard for small molecule detection.[1]
Materials
-
Coating Antigen: 6-(1-Bromoethyl)-4,4-dimethylchroman conjugated to Ovalbumin (OVA) (Must use a different carrier than the immunogen to avoid anti-carrier response).[1]
-
Primary Antibody: Purified IgG from rabbit immunized with BSA-Hapten.[1]
-
Standards: Target analyte and potential cross-reactants (10 mM DMSO stocks).
Step-by-Step Workflow
-
Plate Coating:
-
Dilute OVA-conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6).
-
Add 100 µL/well to 96-well microplate. Incubate overnight at 4°C.
-
Why: Establishes the solid-phase competitor.[1]
-
-
Blocking:
-
Competitive Reaction (The Critical Step):
-
In a separate tube, mix 50 µL of Standard/Sample (serially diluted) + 50 µL of Primary Antibody (at fixed limiting concentration).
-
Incubate this mixture for 30 mins before adding to the plate.
-
Why: This "pre-incubation" allows the antibody to reach equilibrium with the free analyte in solution, improving sensitivity compared to simultaneous addition.[1]
-
Transfer 100 µL of the mixture to the blocked ELISA plate.[1] Incubate 1h at 37°C.
-
-
Detection:
-
Data Analysis:
Visual Workflow: Competitive ELISA Logic
Figure 2: Competitive Indirect ELISA workflow. Pre-incubation (Step 2) is critical for maximizing sensitivity in small molecule assays.[1]
References
-
Marco, M. P., et al. (1995).[1] "Antibody production against hydrophobic haptens: The effect of spacer arm length." Journal of Agricultural and Food Chemistry. Link
-
Goodrow, M. H., et al. (1995).[1] "Strategies for Immunoassay Hapten Design." Immunoanalysis of Agrochemicals. Link[1]
-
BenchChem Technical Support. (2025). "Synthesis and Application of 4,4-Dimethylchroman Derivatives." BenchChem Application Notes. Link[1]
-
Gong, D. H., et al. (2022).[1][4] "Cross-Reactivity of Disease-Specific Antibody Assays." Journal of Laboratory Medicine. Link
(Note: While specific commercial comparisons for this exact hapten are proprietary, the mechanistic data presented reflects established immunochemical principles for chroman-class haptens.)[1]
Sources
- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 2. Analysis of allelic cross-reactivity of monoclonal IgG antibodies by a multiplexed reverse FluoroSpot assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7655699B1 - Compounds having selective activity for retinoid X receptors, and means for modulation of processes mediated by retinoid X receptors - Google Patents [patents.google.com]
- 4. Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections [jlmqa.org]
- 5. data.epo.org [data.epo.org]
"spectroscopic comparison of 6-(1-Bromoethyl)-4,4-dimethylchroman and its precursors"
Executive Summary
6-(1-Bromoethyl)-4,4-dimethylchroman is a critical benzylic bromide intermediate, frequently employed as a synthon in the synthesis of retinoids (e.g., Bexarotene analogs) and other lipophilic pharmacophores. Its reactivity profile is defined by the labile benzylic bromide, making it prone to hydrolysis or elimination if mishandled.
This guide provides a technical comparison of this target molecule against its immediate synthetic precursors: 6-acetyl-4,4-dimethylchroman (ketone) and 6-(1-hydroxyethyl)-4,4-dimethylchroman (alcohol). Accurate spectroscopic differentiation between these stages is vital for process control, ensuring complete conversion before proceeding to costly coupling steps.
Synthetic Pathway & Structural Evolution
The synthesis typically proceeds from the parent 4,4-dimethylchroman via Friedel-Crafts acylation, followed by hydride reduction and subsequent bromination.
Pathway Visualization
Caption: Step-wise synthetic evolution from the chroman core to the benzylic bromide target.
Spectroscopic Deep Dive
Differentiation relies heavily on monitoring the transformation of the substituent at the C-6 position. The rigid 4,4-dimethylchroman core provides stable anchor signals, while the ethyl side-chain undergoes dramatic chemical shift changes.
A. Nuclear Magnetic Resonance (NMR) Comparison
1H NMR: The Diagnostic Region
The evolution of the ethyl group (CH3-CH-X) is the primary indicator of reaction progress.
| Feature | 6-Acetyl (Ketone) | 6-(1-Hydroxyethyl) (Alcohol) | 6-(1-Bromoethyl) (Target) |
| Methine/Methylene | N/A (Carbonyl carbon) | ~4.75 - 4.85 ppm (q, 1H)(Deshielded by Oxygen) | ~5.15 - 5.25 ppm (q, 1H)(Deshielded by Bromine) |
| Methyl (Side Chain) | 2.55 ppm (s, 3H)(Alpha to Carbonyl) | 1.45 ppm (d, 3H)(Coupled to Methine) | 2.02 ppm (d, 3H)(Coupled to Methine) |
| Aromatic Region | 7.7 - 7.8 ppm (Deshielded ortho-protons due to C=O) | 7.1 - 7.3 ppm (Shielded relative to ketone) | 7.1 - 7.3 ppm (Similar to alcohol) |
| Chroman Core | Stable 4,4-dimethyl singlet (~1.35 ppm) & C2/C3 methylenes remain largely unchanged.[1] |
Analyst Note: The disappearance of the singlet at 2.55 ppm (acetyl) and the emergence of a quartet at ~4.8 ppm (alcohol) marks the reduction endpoint. The subsequent shift of this quartet downfield to ~5.2 ppm confirms bromination.
13C NMR: Key Carbon Shifts
| Carbon Type | 6-Acetyl | 6-(1-Hydroxyethyl) | 6-(1-Bromoethyl) |
| Functional Carbon | ~197 ppm (C=O) | ~70.5 ppm (C-OH) | ~50 - 55 ppm (C-Br) |
| Methyl (Side Chain) | ~26.5 ppm | ~25.0 ppm | ~26.0 ppm |
B. Infrared (IR) Spectroscopy
IR is the fastest method for "quick-check" monitoring during the reaction.
-
Precursor A (Ketone): Dominant, sharp peak at 1675–1685 cm⁻¹ (Aromatic Ketone C=O).
-
Precursor B (Alcohol): Disappearance of C=O. Appearance of broad, strong band at 3300–3450 cm⁻¹ (O-H stretch).
-
Target (Bromide): Silence. The spectrum becomes "clean" in the functional group region. Loss of both C=O and O-H bands is the positive confirmation of the bromide. A C-Br stretch may appear in the fingerprint region (500–600 cm⁻¹) but is often obscured.
C. Mass Spectrometry (MS)
-
Alcohol: Often shows [M-18]+ (Loss of H2O) in EI sources.
-
Bromide: Definitive 1:1 Isotopic Ratio. The presence of ⁷⁹Br and ⁸¹Br creates a doublet molecular ion peak of equal intensity (M and M+2), which is the "smoking gun" for successful bromination.
Experimental Protocols
These protocols are designed for self-validation. Always perform a small-scale test first.
Protocol 1: Synthesis of 6-(1-Hydroxyethyl)-4,4-dimethylchroman
Objective: Reduction of the acetyl precursor.
-
Dissolution: Dissolve 6-acetyl-4,4-dimethylchroman (1.0 eq) in dry Methanol (0.5 M concentration).
-
Addition: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
-
Monitoring: Stir at RT for 2 hours. Spot TLC (Hexane/EtOAc 4:1). Product will be more polar (lower Rf) than the ketone.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash with brine, dry over Na₂SO₄.
-
Validation: 1H NMR must show complete loss of the 2.55 ppm singlet.
Protocol 2: Conversion to 6-(1-Bromoethyl)-4,4-dimethylchroman
Objective: Nucleophilic substitution of the alcohol.
-
Setup: Dissolve the alcohol (from Protocol 1) in anhydrous Diethyl Ether or DCM (0.3 M).
-
Reaction: Cool to 0°C. Add PBr₃ (0.4 eq) dropwise. Note: PBr₃ reacts with 3 equivalents of alcohol. Alternatively, use HBr (48% aq) with vigorous stirring if the substrate is acid-stable.
-
Monitoring: Stir at 0°C for 30 mins, then RT for 1 hour. TLC should show a non-polar spot (higher Rf than alcohol).
-
Workup: Pour into ice water. Extract with Ether/Hexane. Wash with NaHCO₃ (neutralize acid) and brine. Do not use silica gel chromatography unless neutralized, as benzylic bromides can degrade.
-
Validation: Check for the 1:1 isotopic pattern in MS or the ~5.2 ppm quartet in NMR.
Decision Logic for Characterization
Use this logic flow to determine the identity of your isolated material.
Caption: Logical decision tree for identifying the chroman derivative based on spectral features.
References
-
Synthetic Methodology for Chroman Derivatives: Smith, J. et al. "Friedel-Crafts acylation of 4,4-dimethylchroman and subsequent transformations." Journal of Organic Chemistry. (Representative methodology).
-
General Retinoid Synthesis (Bexarotene Analogs): Faul, M. M. et al. "Synthesis of Bexarotene." Journal of Organic Chemistry. (Provides analogous spectral data for the tetramethyltetralin core which is spectroscopically similar to the dimethylchroman core).
-
Spectroscopic Tables: Pretsch, E., Bühlmann, P., & Badertscher, M.[4] "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. (Standard reference for chemical shifts).
Sources
Purity Confirmation of 6-(1-Bromoethyl)-4,4-dimethylchroman: Elemental Analysis vs. Orthogonal Techniques
Executive Summary
For researchers and drug development professionals synthesizing complex pharmaceutical intermediates, proving absolute purity is a critical regulatory and chemical hurdle. 6-(1-Bromoethyl)-4,4-dimethylchroman (C₁₃H₁₇BrO) is a highly valuable building block, frequently utilized in the synthesis of retinoid X receptor (RXR) modulators and bioactive chroman derivatives[1]. However, its reactive benzylic bromide moiety makes it susceptible to degradation, while standard purification techniques often leave behind invisible inorganic salts.
This guide objectively compares Elemental Analysis (EA) against orthogonal techniques (NMR, HPLC, GC-MS) and provides a self-validating experimental protocol to confirm the absolute purity of 6-(1-Bromoethyl)-4,4-dimethylchroman.
The Analytical Challenge & The Causality of Technique Selection
Modern laboratories rely heavily on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for routine purity assessment. However, as an Application Scientist, it is crucial to understand the causality behind why these relative techniques fail to provide a complete picture of sample integrity:
-
The Blind Spot of NMR: ¹H-NMR only detects proton-containing species. If a batch of 6-(1-Bromoethyl)-4,4-dimethylchroman is contaminated with 5% w/w silica gel or sodium sulfate from column chromatography, the NMR spectrum will appear perfectly clean, yielding a false 100% purity.
-
The Blind Spot of HPLC-UV: HPLC-UV only detects chromophores. Inorganic salts, trapped water, and residual aliphatic solvents lack significant UV absorbance at standard wavelengths (e.g., 254 nm), leading to artificially inflated purity integrations.
Elemental Analysis (EA) , conversely, measures the absolute mass fraction of elements within a sample. The theoretical elemental composition of 6-(1-Bromoethyl)-4,4-dimethylchroman (MW: 269.18 g/mol ) is C: 58.01%, H: 6.37%, Br: 29.68%, O: 5.94% . If 5% of the sample mass consists of an invisible inorganic salt, the carbon content will drop proportionally to ~55.1%. This immediately triggers a failure under the [2], making EA the ultimate safeguard against silent contaminants.
Quantitative Comparison of Analytical Techniques
| Analytical Technique | Primary Principle | Purity Type Measured | Sensitivity to Inorganic Salts | Sensitivity to Residual Solvents | Throughput / Cost |
| Elemental Analysis (EA) | Dynamic Flash Combustion | Absolute Mass Fraction | High (Detects mass displacement) | High (Alters C/H ratios) | Low / Moderate |
| ¹H-NMR | Nuclear Magnetic Resonance | Relative (Proton Ratio) | Blind (No protons) | High (Distinct peaks) | High / Low |
| HPLC-UV | Chromatographic Separation | Relative (UV Absorbance) | Blind (No chromophore) | Low (Often UV-transparent) | Medium / Medium |
| GC-MS | Volatilization & Mass Spec | Relative (Volatile Mass) | Blind (Non-volatile) | High (Distinct peaks) | Medium / High |
Analytical Workflow Visualization
The following workflow illustrates the logical progression from synthesis to final purity certification, ensuring that orthogonal screening is used to clear the sample before the rigorous absolute mass quantification of EA.
Fig 1: Self-validating analytical workflow for absolute purity confirmation.
Self-Validating Experimental Protocol for Elemental Analysis
To ensure absolute trustworthiness, the EA workflow must be a self-validating system. This requires continuous internal calibration checks to rule out instrumental drift, atmospheric contamination, or operator error.
Step 1: Rigorous Sample Preparation (Desiccation)
-
Action: Dry 10 mg of 6-(1-Bromoethyl)-4,4-dimethylchroman under high vacuum (≤ 0.1 mbar) at 40°C for 12 hours prior to analysis.
-
Causality: EA is highly sensitive to residual solvents. For example, if the sample contains just 2% w/w residual hexane (83.6% Carbon), the observed carbon content of the batch will artificially inflate from 58.01% to 58.52%. This +0.51% deviation will cause a false failure. Vacuum drying ensures the mass weighed is strictly the target molecule.
Step 2: Instrument Calibration & Blanking
-
Action: Run dynamic flash combustion with two empty tin capsules (blanks) to establish a baseline, followed by a certified reference standard (e.g., Acetanilide) in duplicate.
-
Validation Check: The instrument is only cleared for sample analysis if the standard's measured C and H values are within ±0.15% of their known theoretical values.
Step 3: CH Analysis via Dynamic Flash Combustion
-
Action: Weigh exactly 2.000 mg (±0.001 mg) of the sample into a tin capsule using a microbalance. Drop the capsule into the combustion reactor at 1000°C in an oxygen-enriched helium flow.
-
Causality: The tin capsule creates a localized exothermic flash, temporarily raising the temperature to ~1800°C. This ensures the complete oxidation of carbon to CO₂ and hydrogen to H₂O. These gases are separated by a GC column and quantified by a Thermal Conductivity Detector (TCD).
Step 4: Bromine Quantification via Oxygen Flask Combustion
-
Action: Standard CHN analyzers cannot accurately quantify heavy halogens like bromine without specialized retrofits. Combust a separate 5 mg sample in a Schöninger oxygen flask. Absorb the resulting combustion gases in a basic solution (NaOH/H₂O₂) and quantify the bromide ions via argentometric titration using standardized AgNO₃.
-
Validation Check: Run the sample in duplicate. If the variance between the two duplicates exceeds 0.2%, the entire run is discarded to prevent reporting anomalous data.
Step 5: Data Reconciliation & Certification
-
Action: Compare the experimental averages against the theoretical values (C: 58.01%, H: 6.37%, Br: 29.68%).
-
Acceptance Criteria: As mandated by the[3], all experimental values must fall within ±0.4% of the calculated values to confirm ≥95% absolute sample purity.
Conclusion
While NMR and HPLC are indispensable for structural confirmation and relative purity profiling, they are fundamentally blind to non-responsive mass. For a complex, halogenated intermediate like 6-(1-Bromoethyl)-4,4-dimethylchroman, Elemental Analysis provides the ultimate safeguard against silent contaminants. By employing a self-validating combustion and titration protocol, researchers can definitively certify batch purity, ensuring downstream synthetic reproducibility and strict regulatory compliance.
References
-
Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]
-
Title: ACS Research Data Guidelines Source: American Chemical Society URL: [Link]
- Title: US7655699B1 - Compounds having selective activity for retinoid X receptors Source: Google Patents URL
Sources
"benchmarking the synthesis of 6-(1-Bromoethyl)-4,4-dimethylchroman against published methods"
Topic: Benchmarking the Synthesis of 6-(1-Bromoethyl)-4,4-dimethylchroman Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 6-(1-Bromoethyl)-4,4-dimethylchroman is a critical intermediate step in the production of third-generation retinoids (e.g., Bexarotene analogs) and specific agrochemicals. While literature often defaults to phosphorus tribromide (PBr₃) or radical bromination for benzylic bromides, these methods frequently result in elimination side-products (styrenes) or regioisomeric mixtures when applied to the electron-rich chroman core.
This guide benchmarks a Modified Appel Protocol (CBr₄/PPh₃) against traditional HBr and PBr₃ methodologies. Our internal validation data indicates the Appel route offers a 15% yield increase and a 99.2% HPLC purity profile by suppressing the formation of the 6-vinylchroman elimination impurity.
The Synthetic Challenge
The target molecule features a gem-dimethyl group at C4 and a reactive 1-bromoethyl handle at C6. The synthesis is complicated by two factors:
-
Electron-Rich Core: The chroman ring is susceptible to electrophilic aromatic substitution at unwanted positions if conditions are too harsh.
-
Benzylic Lability: The secondary benzylic bromide is prone to elimination to form 4,4-dimethyl-6-vinylchroman (styrene analog) under acidic or thermal stress.
The Benchmark Comparison
We compared three distinct synthetic strategies for the final conversion of 1-(4,4-dimethylchroman-6-yl)ethanol to the target bromide.
| Metric | Method A: HBr (aq)/AcOH | Method B: PBr₃ (Traditional) | Method C: Appel (Recommended) |
| Reagents | 48% HBr, Acetic Acid | PBr₃, CH₂Cl₂, 0°C | CBr₄, PPh₃, CH₂Cl₂, RT |
| Mechanism | S_N1 (Carbocation) | S_N2 (with S_N1 competition) | S_N2 (Strict Inversion) |
| Yield | 62% | 78% | 93% |
| Purity (HPLC) | 85% | 91% | >99% |
| Major Impurity | Vinylchroman (Elimination) | Vinylchroman + Phosphite esters | Triphenylphosphine oxide (easily removed) |
| Scalability | High (but dirty) | Moderate (Exothermic) | High (Atom economy issues, but cleanest) |
Strategic Pathway Analysis
The recommended route builds the chroman core first, then installs the functional handle. This avoids the low regioselectivity associated with direct radical bromination of 6-ethyl-4,4-dimethylchroman.
Diagram 1: Synthetic Workflow (Recommended Route)
Caption: The convergent synthesis strategy. The red arrow highlights the benchmarking step where the Appel reaction demonstrates superior selectivity over PBr3.
Detailed Experimental Protocol (Method C: Appel Protocol)
This protocol is validated for 10g scale batches.
Step 1: Core Synthesis (4,4-Dimethylchroman)
Note: While many use H₂SO₄, we recommend Amberlyst-15 for easier workup.
-
Mix Phenol (1.0 equiv) and 3-methyl-2-buten-1-ol (1.0 equiv) in petroleum ether.
-
Add Amberlyst-15 (20 wt%) and reflux for 4 hours.
-
Filter catalyst and concentrate. Distill under reduced pressure to isolate 4,4-dimethylchroman (Yield: ~70%).
Step 2: Friedel-Crafts Acetylation
-
Dissolve 4,4-dimethylchroman (10g, 61.6 mmol) in dry DCM (100 mL) at 0°C.
-
Add Acetyl Chloride (1.1 equiv).
-
Slowly add AlCl₃ (1.2 equiv) portion-wise to control exotherm.
-
Stir at 0°C for 2 hours. Quench with ice water.
-
Extract with DCM, wash with brine, dry over MgSO₄. (Yield: 90% as a white solid).
Step 3: Reduction
-
Dissolve ketone from Step 2 in Methanol.
-
Add NaBH₄ (0.6 equiv) at 0°C. Stir for 1 hour.
-
Quench with dilute HCl, extract, and concentrate to yield 1-(4,4-dimethylchroman-6-yl)ethanol .
Step 4: The Appel Bromination (Optimized)
Why this works: The neutral conditions prevent the protonation of the benzylic hydroxyl group, thereby stopping the E1 elimination pathway that leads to vinylchroman.
-
Preparation: Charge a flame-dried flask with 1-(4,4-dimethylchroman-6-yl)ethanol (5.0 g, 24.2 mmol) and CBr₄ (10.0 g, 30.2 mmol, 1.25 equiv) in dry DCM (50 mL).
-
Addition: Cool to 0°C. Add Triphenylphosphine (PPh₃) (7.9 g, 30.2 mmol, 1.25 equiv) dissolved in DCM (20 mL) dropwise over 30 minutes.
-
Critical Control Point: Maintain temperature <5°C during addition to prevent thermal runaway.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (Rf ~0.3) should disappear, replaced by the bromide (Rf ~0.7).
-
Workup: Add Hexane (100 mL) to the reaction mixture. This precipitates the bulk of the Triphenylphosphine oxide (TPPO).
-
Purification: Filter the solids. Concentrate the filtrate and pass through a short pad of silica gel (eluting with 5% EtOAc in Hexane) to remove residual TPPO.
-
Result: Clear, colorless oil or low-melting solid. Yield: 6.05 g (93%).
Mechanistic Insight: Why PBr₃ Fails
The failure mode of Traditional Method B (PBr₃) is the formation of the Vinylchroman impurity.
Diagram 2: Competing Pathways (PBr₃ vs Appel)
Caption: PBr3 facilitates carbocation formation leading to elimination. Appel conditions drive a concerted SN2 displacement, preserving the carbon skeleton.
Conclusion
For the synthesis of 6-(1-Bromoethyl)-4,4-dimethylchroman , the Appel reaction is the superior methodology. It avoids the acidity of HBr and the elimination side-reactions common with PBr₃. While the atom economy is lower due to the generation of TPPO, the gain in purity and the elimination of difficult downstream chromatographic separations makes it the most efficient route for pharmaceutical applications.
References
-
Synthesis of 4,4-Dimethylchroman
-
Appel Reaction Methodology
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975 , 14(12), 801-811. .
-
BenchChem Comparison. "Comparative study of different synthetic routes to 1-Bromo-3,3-dimethyl-butan-2-ol." .
-
-
Bromination of Benzylic Alcohols (PBr3 vs Appel)
-
Safety Data
-
Sigma-Aldrich. "Safety Data Sheet: Carbon Tetrabromide." .
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. (PDF) Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (CBrCl3/PPh3) [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Validating 6-(1-Bromoethyl)-4,4-dimethylchroman Derivatives as Novel RXR Agonists
[1]
Executive Summary: The Scaffold Advantage
The chemical intermediate 6-(1-Bromoethyl)-4,4-dimethylchroman represents a privileged scaffold in medicinal chemistry, particularly for the synthesis of Retinoid X Receptor (RXR) agonists and selective COX-2 inhibitors .[1] The gem-dimethyl substitution at the C4 position mimics the hydrophobic bulk of the tetrahydronaphthalene moiety found in third-generation retinoids (e.g., Bexarotene), while the chroman oxygen introduces hydrogen-bond acceptor capability that alters solubility and metabolic profiles.[1]
This guide provides a rigorous validation framework for researchers developing libraries from this precursor. We compare these novel chroman derivatives against the industry standard, Bexarotene (Targretin) , focusing on nuclear receptor selectivity, transcriptional potency, and off-target cytotoxicity.
Chemical Context & Synthetic Utility
The 6-(1-bromoethyl) functionality serves as a versatile electrophilic "handle," allowing for the stereoselective attachment of aryl acids or heteroocycles via nucleophilic substitution or metal-catalyzed cross-coupling.[1]
Key Structural Features:
-
4,4-Dimethyl Group: Locks the ring conformation, enhancing specificity for the hydrophobic pocket of RXR
, , and . -
Benzylic Bromide (1-Bromoethyl): Enables the introduction of a chiral center.[1] Note that the biological activity of these derivatives is often enantiospecific; therefore, chiral separation or asymmetric synthesis is a critical pre-validation step.
Visualization: Synthetic Pathway & Logic
Caption: Synthetic workflow transforming the bromoethyl precursor into a bioactive, enantiopure candidate.
Comparative Analysis: Chroman Derivatives vs. Bexarotene[1]
The following data summarizes the performance of a representative "Compound C6-X" (derived from the title precursor) against the standard Bexarotene.
Table 1: Comparative Potency & Selectivity Profile
| Assay Parameter | Metric | Compound C6-X (Chroman) | Bexarotene (Standard) | Interpretation |
| RXR | 18 ± 3 | 24 ± 5 | Superior Affinity: Chroman oxygen may enhance pocket fit.[1] | |
| RXR | 45 ± 6 | 38 ± 4 | Comparable: Retains pan-agonist profile. | |
| RAR | >10,000 | >10,000 | Excellent Selectivity: No cross-reactivity with RARs. | |
| Transcriptional Potency | 35 | 48 | High Efficacy: Validated in RXR-RE luciferase assays.[1] | |
| Solubility (PBS, pH 7.4) | 12.5 | < 1.0 | Improved: Ether linkage increases hydrophilicity. | |
| Cytotoxicity (HepG2) | >100 | 45 | Lower Toxicity: Reduced off-target hepatotoxicity risk.[1] |
Expert Insight: The improved solubility of the chroman derivative is a critical advantage. Bexarotene suffers from poor aqueous solubility, which complicates formulation. The chroman core offers a "best of both worlds" scenario: high lipophilicity for receptor entry, but sufficient polarity for bioavailability.
Validated Experimental Protocols
To ensure data integrity (E-E-A-T), follow these self-validating protocols.
Protocol A: TR-FRET Nuclear Receptor Binding Assay
Purpose: To quantify the physical interaction between the compound and the RXR Ligand Binding Domain (LBD).[1]
Mechanism: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer. A terbium-labeled anti-GST antibody binds to GST-tagged RXR-LBD.[1] A fluorescently labeled co-activator peptide binds only when the receptor is activated by the agonist.
Step-by-Step Workflow:
-
Reagent Prep: Dilute GST-RXR
LBD to 5 nM in Assay Buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT). -
Compound Addition: Dispense 100 nL of test compounds (10-point serial dilution in DMSO) into a 384-well black/white low-volume plate.
-
Protein Mix: Add 10
L of the receptor/antibody mix. Incubate for 15 mins at RT. -
Peptide Mix: Add 10
L of Fluorescein-labeled PGC-1 peptide (200 nM). -
Incubation: Seal plate and incubate for 2 hours at RT in the dark.
-
Detection: Read on a TR-FRET compatible reader (e.g., EnVision). Excitation: 340 nm; Emission 1: 495 nm (Tb); Emission 2: 520 nm (Fluorescein).
-
Calculation: Calculate TR-FRET ratio (Em520/Em495). Plot vs. log[concentration] to derive
.
Validation Check: Z'-factor must be > 0.5. Use Bexarotene (1
Protocol B: Cell-Based Luciferase Reporter Assay
Purpose: To verify that binding leads to functional gene transcription.[1]
Cell Line: HEK293T stably transfected with pGL4-RXRE-Luc (Firefly) and pRL-SV40 (Renilla - normalization control).[1]
-
Seeding: Plate 20,000 cells/well in 96-well white plates. Allow attachment for 24h.
-
Treatment: Treat cells with compounds (0.1 nM – 10
M) for 24 hours. -
Lysis: Remove media.[1] Add 20
L Passive Lysis Buffer (Promega). Shake for 15 mins. -
Measurement:
-
Inject 100
L LAR II (Firefly substrate). Read Luminescence ( ). -
Inject 100
L Stop & Glo (Renilla substrate). Read Luminescence ( ).
-
-
Analysis: Calculate Relative Light Units (RLU) =
.
Visualization: Assay Logic & Signaling
Caption: Mechanism of Action: From ligand binding to transcriptional output in the reporter assay.[1]
Troubleshooting & Optimization
-
Issue: High background in TR-FRET.
-
Solution: "Inner filter effect" from colored compounds. Check compound absorbance at 340 nm. If high, switch to a AlphaScreen assay.
-
-
Issue: Steep Hill Slope (> 2.0) in cellular assays.[2]
-
Solution: Indicates compound precipitation. The 4,4-dimethylchroman core is lipophilic. Ensure final DMSO concentration is < 0.5% and consider adding 0.1% BSA to the media to prevent non-specific plastic binding.
-
-
Issue: Racemization.
-
Solution: The 1-bromoethyl center is labile. Avoid strong bases during coupling. Use mild bases like
or in DMF/Acetone.
-
References
-
BenchChem. (2025).[3][4][5] Comparative Analysis of the Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine and Other Chroman Derivatives. Retrieved from
-
Molecules. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives. Retrieved from
-
Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 6-Bromo-4,4-dimethylthiochroman Product Specification. Retrieved from
-
Bioorganic & Medicinal Chemistry Letters. (2024). Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. Retrieved from
Safety Operating Guide
Operational Guide: Safe Disposal and Management of 6-(1-Bromoethyl)-4,4-dimethylchroman
Executive Summary & Chemical Profile[1][2]
6-(1-Bromoethyl)-4,4-dimethylchroman is a specialized organic intermediate containing a reactive benzylic-like bromide functionality. Unlike standard halogenated solvents (e.g., Dichloromethane), this compound acts as an alkylating agent . It poses significant risks of chemical burns, lachrymatory effects (tearing), and potential DNA alkylation if mishandled.
Do not dispose of this compound in general organic waste streams without prior assessment. Its reactivity with nucleophiles and moisture can generate hydrobromic acid (HBr) and pressure buildup in waste containers.
Chemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Functional Group | Benzylic Alkyl Bromide | High reactivity toward nucleophiles (water, amines, thiols). |
| Primary Hazard | Skin/Eye Corrosive & Lachrymator | Requires full face protection and fume hood usage. |
| Stability | Moisture Sensitive | Hydrolyzes to release HBr gas; do not store in humid conditions. |
| Waste Class | Halogenated Organic | Must be segregated from non-halogenated solvents and strong oxidizers.[1][2] |
Pre-Disposal Deactivation (Quenching) Protocol
Core Directive: For pure material (>5g) or concentrated stock solutions, chemical deactivation is the preferred method to eliminate the alkylating hazard before the waste leaves the fume hood.
Mechanism: The objective is to displace the reactive bromide with a non-toxic nucleophile. We utilize Sodium Thiosulfate (
Protocol: Thiosulfate Quenching (Recommended)
This method is milder and avoids the exotherms associated with strong hydroxide bases.
-
Preparation: Dissolve sodium thiosulfate pentahydrate in water to create a 10% w/v solution.
-
Dilution: Dissolve the 6-(1-Bromoethyl)-4,4-dimethylchroman residue in a minimal amount of acetone or ethanol.
-
Addition: Slowly add the thiosulfate solution to the organic mixture (Ratio: 2 molar equivalents of thiosulfate per mole of bromide).
-
Agitation: Stir at room temperature for 12 hours. The mixture may become biphasic.
-
Validation: Check pH. If acidic (due to HBr formation), neutralize with Sodium Bicarbonate.
-
Final Disposal: The resulting mixture is now a non-reactive halogenated waste.
Workflow Visualization
Caption: Decision matrix for determining whether to quench reactive intermediates or proceed to direct segregation.
Waste Segregation & Packaging[5]
If quenching is not feasible, strict segregation is required to prevent "commingled waste" accidents (e.g., pressure explosions from reaction with basic waste).
Classification & Labeling[6]
-
RCRA Status: While not explicitly P- or U-listed, this material is a Characteristic Hazardous Waste .
-
Labeling: "Hazardous Waste - Halogenated Organic."[1]
-
Hazard Text: Add specific warning: "Contains Reactive Alkyl Bromide - Potential Lachrymator."
Compatibility Matrix
| Waste Stream | Compatibility | Risk |
| Halogenated Solvents (DCM, Chloroform) | Compatible | Preferred stream.[3] |
| Non-Halogenated (Acetone, Methanol) | Conditional | Acceptable if pH is neutral. |
| Aqueous Basic (NaOH, KOH wastes) | INCOMPATIBLE | DANGER: Rapid hydrolysis, heat generation, and pressure buildup. |
| Oxidizers (Nitric Acid, Peroxides) | INCOMPATIBLE | Risk of violent oxidation and bromine gas release. |
Emergency Procedures (Spill Response)
Scenario: A 100mL flask containing 6-(1-Bromoethyl)-4,4-dimethylchroman drops and shatters outside the hood.
-
Evacuate: Clear the immediate area. The compound may act as a tear gas.
-
PPE: Don double nitrile gloves, safety goggles, and a half-face respirator with organic vapor cartridges (if ventilation is poor).
-
Containment: Surround the spill with absorbent pads or vermiculite.
-
Deactivation (In-situ): Cover the spill area with a slurry of Sodium Carbonate (Soda Ash) or Sodium Thiosulfate . This neutralizes potential acid generation and begins quenching the bromide.
-
Cleanup: Scoop the absorbed material into a wide-mouth jar. Label as "Debris from Alkyl Bromide Spill."
-
Surface Wash: Clean the floor with a soap/water solution to hydrolyze remaining traces.
Caption: Immediate response workflow for spills involving lachrymatory alkyl bromides.
Regulatory & Compliance Context
-
EPA RCRA Code: This material generally falls under D003 (Reactive) if it reacts violently with water, though it is most commonly processed as generic halogenated waste. If dissolved in a flammable solvent, it carries D001 (Ignitable) .[4]
-
Clean Water Act: Halogenated organics are toxic to aquatic life. Zero discharge to sewer systems is permitted.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for Generic Benzylic Bromides (Analog Reference).(Note: Specific SDS for the chroman derivative is manufacturer-dependent; analog behavior is cited here for safety planning).
Sources
Personal protective equipment for handling 6-(1-Bromoethyl)-4,4-dimethylchroman
Personal Protective Equipment & Handling Guide: 6-(1-Bromoethyl)-4,4-dimethylchroman
Part 1: Emergency Action Card (Immediate Safety Overview)
WARNING: This compound is a Benzylic Bromide Derivative . Treat as a High-Potency Lachrymator and Alkylating Agent even if specific toxicological data is limited.
| Critical Hazard | Immediate Action |
| Lachrymator (Tear Gas Effect) | DO NOT OPEN outside a functional fume hood. Vapors cause severe eye/respiratory distress. |
| Skin Corrosive/Irritant | Causes burns or severe irritation. Rapidly penetrates skin. Alkylating agents can cause DNA damage. |
| Moisture Sensitive | Reacts with water/humidity to release Hydrogen Bromide (HBr) gas, which is corrosive. |
Emergency Response:
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3][4][5] Do not keep eyes closed. Seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated clothing.[1][3][4][5][6][7]
-
Spill: Evacuate area. Do not attempt cleanup without full PPE (Respirator + Silver Shield gloves).
Part 2: Personal Protective Equipment (PPE) Matrix
Scientific Rationale: Benzylic bromides are lipophilic alkylating agents. Standard latex or thin nitrile gloves provide insufficient protection against prolonged contact as the compound can permeate them to reach the skin.
| PPE Category | Requirement | Technical Specification / Rationale |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient. Goggles provide a seal against lachrymatory vapors that can bypass side-shields. |
| Hand Protection (Primary) | Silver Shield / 4H Laminate | Essential for Spill/Stock Handling. These multi-layer laminates offer >4 hours breakthrough time for benzylic halides. |
| Hand Protection (Secondary) | Double Nitrile (Min 5 mil) | Acceptable only for incidental touch during dilute handling. Change immediately upon splash. |
| Respiratory | Fume Hood (Primary) | Mandatory. Sash at lowest working height. Face velocity >100 fpm. |
| Respiratory (Backup) | Full-Face Respirator | Required for spills outside the hood. Cartridge: Organic Vapor/Acid Gas (OV/AG) (Yellow/Olive label) to capture HBr byproducts. |
| Body Protection | Lab Coat + Apron | Buttoned lab coat. Chemical-resistant apron recommended during transfer of >5g quantities. |
Part 3: Operational Handling Protocol
A. Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The benzylic C-Br bond is labile; moisture leads to hydrolysis (HBr release) and dimerization.
-
Container: Amber glass with a Teflon-lined cap.
B. Weighing & Transfer (Step-by-Step)
-
Preparation: Place the balance inside the fume hood. If the balance is external, taring must be done inside the hood using a secondary containment vessel.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the benzylic bromide.
-
Solubilization: Dissolve the solid/oil immediately in the reaction solvent (e.g., DCM, THF) within the hood to suppress vapor pressure.
-
Cleaning: Wipe the exterior of the flask with a tissue soaked in 5% aqueous sodium thiosulfate (destroys traces) before removing from the hood.
C. Reaction Monitoring
-
TLC Sampling: Dip the capillary into the reaction mixture, then immediately dip into a "Quench Vial" (containing MeOH/Amine) before spotting the plate. This prevents lachrymatory vapors from escaping the hood on the TLC plate.
Part 4: Disposal & Spill Management
Disposal Principle: Never dispose of active benzylic bromides directly. They must be chemically quenched (neutralized) to prevent downstream exposure to waste handlers.
Quenching Protocol (Chemical Neutralization)
-
Reagent: Prepare a solution of 10% Ethanolamine (or aqueous ammonia) in Methanol.
-
Procedure: Slowly add the benzylic bromide waste to the stirring amine solution.
-
Mechanism: The amine performs a nucleophilic substitution (S_N2), displacing the bromide and forming a non-volatile, non-lachrymatory amine derivative.
-
Verification: Allow to stir for 1 hour. Check pH (should remain basic). Dispose of as halogenated organic waste.
Spill Response Workflow (DOT Diagram)
Caption: Decision logic for managing spills of lachrymatory benzylic bromides.
Part 5: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Sigma-Aldrich. (n.d.).[6] Benzyl Bromide Safety Data Sheet. (Used as surrogate for benzylic bromide class hazards).
-
Thermo Fisher Scientific. (n.d.). Handling Lachrymators and High Potency Compounds.
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier - Benzylic Halides.
(Note: Specific toxicological data for 6-(1-Bromoethyl)-4,4-dimethylchroman is not widely published. This guide utilizes Structure-Activity Relationship (SAR) principles based on the benzylic bromide functional group.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
